Elsinochrome A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24568-67-0 |
|---|---|
Molecular Formula |
C30H24O10 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(12R,13R)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione |
InChI |
InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3/t15-,16-/m1/s1 |
InChI Key |
SVDUCZIGPIYIHQ-HZPDHXFCSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Canonical SMILES |
CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Synonyms |
elsinochrome A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Elsinochrome A from Elsinoë Species
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Elsinochrome A, a photosensitive perylenequinone produced by fungi of the genus Elsinoë. It details the initial discovery, the biosynthetic pathway, factors influencing its production, and detailed protocols for its isolation and purification. Quantitative data and key characterization parameters are summarized for reference.
Introduction: Discovery and Significance
Elsinochromes are a class of red-orange pigments first isolated and chemically characterized in 1957 from cultures of Elsinoë randii.[1] These secondary metabolites are produced by numerous phytopathogenic species within the genus, including Elsinoë fawcettii, the causative agent of citrus scab, and Elsinoë arachidis, which infects peanuts.[2][3][4] Structurally, elsinochromes are derivatives of 1,2-dihydrobenzo-perylenequinone.[5]
This compound and its related compounds (B, C, D) are non-host-selective phytotoxins.[6][7] Their toxicity is light-activated; upon irradiation, they generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which cause lipid peroxidation and cell membrane damage, leading to necrotic lesions on host plants.[2][7][8] This potent photodynamic activity has drawn interest in their potential application as photosensitizing agents in photodynamic therapy.[9] this compound, in particular, exhibits one of the highest singlet-oxygen quantum yields (0.98) among perylenoquinone pigments, highlighting its potential as a phototherapeutic drug.[9] Understanding its production and isolation is a critical first step for further research and development.
Biosynthesis of this compound
This compound is synthesized via a type-I polyketide synthase (PKS) pathway.[1][10] The biosynthesis begins with the polyketide precursor, nor-toralactone, which is produced by the non-reducing PKS, ElcA.[11] The genetic basis for this synthesis resides in a dedicated gene cluster (elc), which has been identified and studied.[2][11][12] While the complete pathway is intricate, key enzymatic steps have been elucidated through heterologous expression studies.[11][13] A simplified representation of the core synthesis process highlights the formation of the characteristic perylenequinone structure.
The pathway involves a series of oxidative reactions catalyzed by distinct classes of enzymes. Notably, a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG) are responsible for the critical double coupling of two naphthol intermediates to forge the pentacyclic perylenequinone core.[11][13] A subsequent oxidative enolate coupling, catalyzed by the flavin-dependent monooxygenase ElcH, leads to the final hexacyclic structure of this compound.[11][12][13]
Experimental Protocols: Isolation and Purification
The isolation of this compound involves three primary stages: fungal cultivation under conditions optimized for pigment production, solvent extraction from the mycelium, and chromatographic purification to separate this compound from other derivatives and impurities.
Light is a critical factor for initiating and sustaining elsinochrome biosynthesis.[4][6] Various nutritional and environmental factors also significantly influence the yield, as summarized in Table 1.
Protocol:
-
Inoculation: Inoculate Elsinoë fawcettii or a comparable producing species onto Potato Dextrose Agar (PDA) plates. PDA is generally favored for high yields.[6]
-
Incubation: Incubate the cultures at approximately 25-28°C under constant white light (e.g., 5 μE m⁻²s⁻¹).[4][6] The characteristic red-orange pigments should become visible in the mycelium after 10-15 days, with production increasing over several weeks.[3][4]
-
Harvesting: After 4-6 weeks of growth, the mycelium can be harvested for extraction. The pigment is contained within the fungal cells and the surrounding agar.[4][5]
Table 1: Factors Affecting Elsinochrome Production by Elsinoë spp.
| Factor | Condition for Optimal Production | Inhibitory/Suboptimal Condition | Reference(s) |
|---|---|---|---|
| Light | Constant light exposure is essential | Complete darkness; 12h photoperiods reduce yield | [4][6] |
| Culture Media | Potato Dextrose Agar (PDA), Oats Agar (OA) | Minimal Media (MM); high nitrogen (ammonium) | [4][6] |
| pH | Ambient to elevated pH | Acidic pH | [6][14] |
| Carbon Source | High sucrose (e.g., 60 g/L) | --- | [6] |
| Nitrogen Source | Nitrogen-limiting conditions | Ammonium completely inhibits production | [6] |
| Metal Ions | Addition of Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺ | Addition of Co²⁺, Ca²⁺ | [6] |
| Antioxidants | Butylated hydroxyanisole (BHA), ascorbate | Cysteine, glutathione, α-tocopherol |[6] |
The general workflow for obtaining pure this compound is a multi-step process involving extraction and chromatography.
-
Preparation: Cut agar plugs (e.g., 20 plugs of 5mm diameter) containing the pigmented mycelium from the culture plates.[4]
-
Extraction: Place the plugs in a flask and add acetone. Perform the extraction in the dark to prevent photodegradation of the pigments.[4] Agitate or sonicate to ensure thorough extraction.
-
Repeat: Repeat the extraction process twice with fresh acetone to maximize recovery.[4]
-
Concentration: Combine the acetone extracts, filter to remove mycelial debris, and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude, red, oily, or solid residue.[5]
Elsinochromes A, B, and C can be separated based on their differing polarities using column chromatography.[15]
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase. A mixture of silica gel and Hyflo (2:1) with 2% oxalic acid has been used effectively.[15]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent (e.g., benzene or chloroform) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of ethyl acetate and benzene (or a less toxic alternative like toluene or hexanes).[15]
-
Initial elution with a non-polar solvent (e.g., pure benzene) will remove highly non-polar impurities.
-
This compound, being the least polar of the main derivatives, will elute first. A typical eluent is 10% ethyl acetate in benzene.[15]
-
More polar derivatives, Elsinochrome B and C, will elute later with more polar solvent mixtures (e.g., pure ethyl acetate followed by methanol).[15]
-
-
Fraction Analysis: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).[1] Combine the fractions containing pure this compound.
-
Final Step: Evaporate the solvent from the combined fractions to obtain purified this compound, which can be further purified by recrystallization.
Quantitative Data and Characterization
The identity and purity of this compound are confirmed through various analytical techniques. Key quantitative data are summarized in Table 2.
Table 2: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | trans-1,2-Diacetyl-1,2-dihydro-5,10-dihydroxy-3,7,8,12-tetramethoxybenzo[ghi]perylene-4,11-dione | [16] |
| Molecular Formula | C₃₀H₂₄O₁₀ | [16] |
| Molecular Weight | 544.51 g/mol | [16] |
| Appearance | Red-orange crystalline solid | [1][5] |
| UV-Vis λmax | Major peak at ~460-468 nm; minor peaks at ~530 nm and ~570 nm (in acetone/chloroform) | [1][4][10] |
| Molar Extinction | ε = 23,300 L mol⁻¹ cm⁻¹ | [6] |
| Crystal System | Orthorhombic, P2(1)2(1)2(1) | [16] |
| Cell Dimensions | a = 12.428 Å, b = 13.048 Å, c = 14.933 Å | [16] |
| Solubility | Water-insoluble; soluble in acetone, ethyl acetate, chloroform, benzene |[5][9] |
The absorption spectrum is a key identifier, with a strong primary peak around 460 nm responsible for its characteristic color.[1] The structure has been definitively confirmed by X-ray crystallography, revealing a non-planar, helical conformation in the solid state.[16]
Conclusion
This compound is a structurally complex phytotoxin with significant photodynamic properties. Its production by Elsinoë species is tightly regulated by environmental cues, particularly light. The protocols outlined in this guide, derived from established literature, provide a robust framework for the reliable culture, extraction, and purification of this compound. The detailed characterization data serves as a critical reference for researchers aiming to verify its identity and purity. A thorough understanding of these methodologies is essential for scientists and drug development professionals seeking to explore the therapeutic potential of this potent perylenequinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]
- 13. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elsinochrome A Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elsinochrome A, a perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë, is a molecule of significant interest due to its photosensitizing properties and its role in plant pathogenesis.[1][2] This technical guide provides an in-depth overview of the biosynthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details the genetic and enzymatic machinery responsible for its production, presents quantitative data on its synthesis, outlines key experimental protocols, and provides visualizations of the biosynthetic pathway and related experimental workflows.
Introduction to this compound
This compound is a red-orange pigment characterized by a highly conjugated pentacyclic core, which is responsible for its potent light-induced bioactivities.[3] These compounds are non-host-selective phytotoxins that, upon light activation, generate reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals, leading to cellular damage.[1][2] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, the elc cluster, which encodes a suite of enzymes that sequentially modify a polyketide backbone. The production of this compound is notably influenced by environmental factors, particularly light, which upregulates the expression of the biosynthetic genes.[1]
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is governed by a well-defined gene cluster, often referred to as the elc cluster. The genes within this cluster encode the enzymes responsible for the stepwise synthesis of the this compound molecule. The core of this cluster is a non-reducing polyketide synthase (PKS) that initiates the pathway.
Table 1: Genes in the this compound Biosynthetic Cluster and their Putative Functions
| Gene | Encoded Protein | Putative Function |
| elcA | Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate and malonate units to form the polyketide backbone, leading to the formation of nor-toralactone.[4] |
| elcB | FAD-dependent monooxygenase | Hydroxylation and ring-opening of nor-toralactone. |
| elcC | Short-chain dehydrogenase/reductase (SDR) | Reduction step in the modification of the polyketide intermediate. |
| elcD | O-methyltransferase | O-methylation of a naphthol intermediate.[5] |
| elcE | Berberine bridge enzyme-like oxidase (BBEO) | Involved in the oxidative coupling of two naphthol intermediates to form the perylenequinone core.[3] |
| elcF | Fasciclin domain-containing protein | Potential role in protein-protein interactions.[4] |
| elcG | Laccase-like multicopper oxidase (LMCO) | Works in conjunction with ElcE in the oxidative dimerization of naphthol intermediates.[3] |
| elcH | Flavin-dependent monooxygenase (FMO) | Catalyzes the final oxidative enolate coupling to form the hexacyclic dihydrobenzo[ghi]perylenequinone core of this compound.[5] |
| elcR | Pathway-specific transcription factor | Regulates the expression of the other genes within the elc cluster. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the synthesis of a polyketide chain and culminates in a series of oxidative cyclizations.
Core Polyketide Synthesis
The pathway is initiated by the non-reducing polyketide synthase ElcA, which catalyzes the iterative condensation of one acetyl-CoA and seven malonyl-CoA units to produce a nonaketide chain. This polyketide chain is then subjected to a series of cyclization and aromatization reactions, also catalyzed by the PKS, to yield the first stable intermediate, nor-toralactone .[6]
Intermediate Modifications
Following the formation of nor-toralactone, a series of tailoring enzymes modify this initial structure. The FAD-dependent monooxygenase, ElcB, is proposed to hydroxylate and open one of the rings of nor-toralactone. Subsequent reduction by the SDR, ElcC, and O-methylation by ElcD lead to the formation of a key naphthol intermediate.[5]
Dimerization and Perylenequinone Core Formation
A critical step in the pathway is the dimerization of two molecules of the naphthol intermediate. This oxidative coupling is a complex process involving two distinct oxidases: a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG).[3] It is hypothesized that these two enzymes work in concert, possibly as a protein complex, to catalyze the two C-C bond formations required to create the pentacyclic perylenequinone core.
Final Cyclization to this compound
The final step in the biosynthesis of this compound is the formation of the sixth ring, a dihydrobenzo[ghi]perylenequinone system. This is achieved through an oxidative enolate coupling reaction catalyzed by the flavin-dependent monooxygenase, ElcH.[5] In the absence of ElcH, the perylenequinone intermediate can undergo an intramolecular aldol reaction, leading to the formation of other related compounds like hypocrellin A.
Quantitative Data on this compound Biosynthesis
The production of this compound is tightly regulated, with light being a major inducing factor. Gene expression studies have provided quantitative insights into this regulation.
Table 2: this compound Production in Elsinoë arachidis under Different Light Conditions
| Condition | This compound Yield (nmol/plug) |
| White Light (28 days) | 33.22[1] |
| Dark (28 days) | Not detected[1] |
Table 3: Fold Change in Expression of elc Cluster Genes in Coniothyrium glycines in Response to Light
| Gene | Putative Function | Log2 Fold Change (Light vs. Dark) |
| g6532 | PKS (ElcA homolog) | ~2.3 |
| g6533 | FAD-dependent monooxygenase (ElcB homolog) | ~2.8 |
| g6534 | SDR (ElcC homolog) | ~2.5 |
| g6535 | O-methyltransferase (ElcD homolog) | ~2.1 |
| g6536 | BBEO (ElcE homolog) | ~2.2 |
| g6538 | LMCO (ElcG homolog) | ~2.9 |
| Data adapted from transcriptome analysis of a perylenequinone-producing strain. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the biosynthesis of this compound.
Heterologous Expression of the elc Gene Cluster in Aspergillus nidulans
Heterologous expression has been a pivotal technique for elucidating the functions of the elc genes. The yeast-fungal artificial chromosome (YFAC) system is a powerful tool for expressing large gene clusters in a heterologous host like Aspergillus nidulans.
Protocol Outline:
-
Vector Construction: The entire elc gene cluster (approximately 27 kbp) is cloned into a pYFAC vector containing elements for replication in both Saccharomyces cerevisiae (CEN/ARS) and A. nidulans (AMA1). The pathway-specific transcription factor, elcR, is placed under the control of an inducible promoter, such as the alcohol-inducible alcA promoter, to control the expression of the entire cluster.
-
Yeast Transformation and Plasmid Rescue: The constructed pYFAC-elc plasmid is first transformed into S. cerevisiae for amplification and verification. The plasmid is then rescued from yeast.
-
Fungal Transformation: Protoplasts of a suitable A. nidulans strain (often one with a low metabolic background) are prepared and transformed with the pYFAC-elc plasmid.
-
Cultivation and Induction: Transformed fungal strains are grown in minimal medium. To induce the expression of the elc cluster, the culture is transferred to a medium containing an inducer for the alcA promoter (e.g., ethanol or threonine).
-
Metabolite Extraction and Analysis: After a period of incubation, the fungal mycelium and culture medium are extracted with an organic solvent (e.g., acetone or ethyl acetate). The extract is then analyzed by HPLC-DAD and LC-MS to identify the produced metabolites.
CRISPR-Cas9 Mediated Gene Disruption
CRISPR-Cas9 technology can be employed to create targeted gene knockouts within the elc cluster in the native producing organism to confirm gene function.
Protocol Outline:
-
sgRNA Design and Vector Construction: Single guide RNAs (sgRNAs) are designed to target a specific gene within the elc cluster. The sgRNA sequence is cloned into a vector that also expresses the Cas9 nuclease. This vector often contains a selectable marker for fungal transformation.
-
Fungal Transformation: Protoplasts of the target fungus (e.g., Elsinoë fawcettii) are transformed with the CRISPR-Cas9 plasmid.
-
Selection and Screening: Transformants are selected based on the marker gene. Genomic DNA is then extracted from the transformants, and the target gene locus is amplified by PCR and sequenced to identify mutants with insertions or deletions (indels) that disrupt the gene's open reading frame.
-
Phenotypic Analysis: The mutant strains are then cultured under conditions that normally induce this compound production. The metabolite profiles of the mutants are compared to the wild-type strain using HPLC-DAD and LC-MS to determine the effect of the gene knockout on the biosynthetic pathway.
HPLC-DAD Analysis of this compound and Intermediates
High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of this compound and its biosynthetic intermediates.
General Protocol Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Gradient: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.
-
Detection: The diode-array detector is set to monitor a range of wavelengths, with specific wavelengths selected for the quantification of known compounds based on their UV-Vis absorbance spectra (e.g., ~470 nm for this compound).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified standard.
Enzymatic Assays
In vitro enzymatic assays are crucial for characterizing the specific function and kinetics of the biosynthetic enzymes.
General Protocol for a Polyketide Synthase (e.g., ElcA) Assay:
-
Enzyme Expression and Purification: The gene encoding the PKS is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or S. cerevisiae). The enzyme is then purified using affinity chromatography.
-
Reaction Mixture: The assay mixture typically contains the purified enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA, often radiolabeled for detection), and necessary cofactors (e.g., NADPH if reductive domains are present, though ElcA is non-reducing).
-
Reaction Incubation: The reaction is incubated at an optimal temperature and pH for a defined period.
-
Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The products are then analyzed by techniques such as thin-layer chromatography (TLC) with autoradiography (if radiolabeled substrates are used) or LC-MS.
General Protocol for an Oxidase/Laccase (e.g., ElcE, ElcG) Assay:
-
Enzyme Preparation: The enzyme is expressed and purified as described above.
-
Substrate: A suitable substrate that undergoes a colorimetric or fluorometric change upon oxidation is used. For laccases, substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or syringaldazine are common.
-
Assay Buffer: The assay is performed in a buffer at the optimal pH for the enzyme.
-
Spectrophotometric Monitoring: The reaction is initiated by adding the enzyme to the substrate solution, and the change in absorbance at a specific wavelength is monitored over time using a spectrophotometer. The rate of reaction is proportional to the enzyme activity.
General Protocol for a Flavin-Dependent Monooxygenase (e.g., ElcH) Assay:
-
Enzyme Preparation: The FMO is expressed and purified.
-
Reaction Components: The assay mixture includes the purified enzyme, the substrate (the perylenequinone intermediate), a source of reducing equivalents (NADPH or NADH), and FAD.
-
Oxygen Consumption: The activity of the monooxygenase can be monitored by measuring the rate of oxygen consumption using an oxygen electrode.
-
Product Analysis: Alternatively, the reaction can be run for a set time, quenched, and the product (this compound) can be extracted and quantified by HPLC.
Conclusion
The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, involving a sophisticated interplay of enzymes encoded by a dedicated gene cluster. Understanding this pathway is not only crucial for comprehending the pathogenic mechanisms of Elsinoë species but also opens up possibilities for biotechnological applications, such as the development of novel photosensitizers for photodynamic therapy or the engineering of the pathway to produce novel bioactive compounds. The experimental approaches outlined in this guide provide a framework for further investigation into this and other fungal biosynthetic pathways.
References
- 1. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of intact and dissected fungal polyketide synthase-nonribosomal peptide synthetase in vitro and in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase versus Laccase-Like Multi-Copper Oxidase: A Comparative Study of Similar Enzymes with Diverse Substrate Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fungal Strains Producing Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A is a member of the perylenequinone class of fungal secondary metabolites, characterized by a highly conjugated aromatic core. These pigments are known for their photosensitizing properties, which, upon activation by light, lead to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide anions. This phototoxicity underlies their significant biological activities, including antifungal, antimicrobial, and potential anticancer properties, making them a subject of considerable interest in drug discovery and development. This compound is produced by several fungal species, primarily within the Dothideomycetes class. Its biosynthesis is a complex process, often intricately regulated by environmental cues, most notably light. This guide provides an in-depth overview of the fungal strains known to produce this compound, detailed experimental protocols for its production and analysis, and an exploration of the biosynthetic and regulatory pathways involved.
Fungal Strains Producing this compound
A variety of fungal species have been identified as producers of this compound. The production levels can vary significantly between species and even among different isolates of the same species, often influenced by culture conditions.
| Fungal Strain | Reported this compound Yield | Culture Conditions | Reference(s) |
| Elsinoë arachidis | 3.45–227.11 nmol/plug | Potato Dextrose Agar (PDA), continuous light, 28°C | [1][2] |
| Coniothyrium glycines | >1.5 ng/g (light) vs. <1.5 ng/g (dark) | Potato Dextrose Agar (PDA), 12h light/dark cycle | [3] |
| Elsinoë fawcettii | Not quantified in standardized units | Potato Dextrose Agar (PDA), continuous light | [4][5][6] |
| Parastagonospora nodorum | Not quantified in standardized units | Heterologous expression in Aspergillus nidulans | [7] |
| Stagonospora convolvuli LA39 | Not quantified in standardized units | Malt agar | N/A |
| Shiraia sp. | Not quantified in standardized units | N/A | N/A |
| Mycobiont of Graphis elongata | Not quantified in standardized units | Aposymbiotic culture | N/A |
Note: Yields are reported as found in the literature. Direct comparison is challenging due to variations in reporting units and experimental conditions. 1 nmol of this compound is approximately 0.545 µg.
Experimental Protocols
Fungal Cultivation
a) Solid-State Fermentation (for screening and small-scale production)
This method is suitable for observing pigmentation and for initial screening of this compound production.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically place a mycelial plug (approximately 5 mm in diameter) from a fresh culture onto the center of a PDA plate.
-
Incubation: Incubate the plates at 25-28°C under continuous fluorescent light to induce pigment production. Cultures grown in the dark can be used as a negative control for light-dependent production.
-
Observation: Monitor the plates for the appearance of the characteristic red-orange pigmentation of this compound, which typically becomes visible after several days of incubation.
b) Submerged Fermentation (for larger-scale production)
This method allows for the production of larger quantities of biomass and secondary metabolites.
-
Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with mycelial plugs from a PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.
-
Production Culture: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with the seed culture (5-10% v/v).
-
Incubation: Incubate the production culture under the same conditions as the seed culture, with continuous light exposure to stimulate this compound biosynthesis.
-
Harvesting: After a suitable incubation period (e.g., 7-14 days), separate the mycelia from the culture broth by filtration.
Extraction and Purification
-
Extraction:
-
For solid media, cut out agar plugs containing the fungal mycelium and extract twice with acetone in the dark.
-
For submerged cultures, extract the filtered mycelia with acetone or methanol.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification using Silica Gel Column Chromatography:
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then methanol).
-
Fraction Collection: Collect the fractions as they elute from the column. The red-orange bands corresponding to this compound should be collected.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the dried, purified extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid, e.g., 0.1%).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorbance wavelength for this compound (around 460-480 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Biosynthetic and Regulatory Pathways
This compound Biosynthetic Pathway
This compound is synthesized via a polyketide pathway. The core of the molecule is assembled by a Type I Polyketide Synthase (PKS). The subsequent steps involve a series of enzymatic modifications, including oxidations and cyclizations, to form the final perylenequinone structure.
Caption: Biosynthetic pathway of this compound from acetate units.
Light Signaling Pathway for this compound Production
The production of this compound is predominantly regulated by light. Fungi possess sophisticated photoreceptor systems that perceive light signals and transduce them into cellular responses, including the activation of secondary metabolite gene clusters.
Caption: Light-mediated signaling pathway regulating this compound biosynthesis.
General Experimental Workflow
The overall process from fungal culture to purified this compound follows a systematic workflow.
Caption: General workflow for this compound production and analysis.
Conclusion
This compound represents a promising class of fungal secondary metabolites with significant bioactive potential. Understanding the diversity of producing strains, optimizing culture and extraction protocols, and elucidating the biosynthetic and regulatory pathways are crucial steps for harnessing its potential for pharmaceutical and other applications. This guide provides a foundational framework for researchers and professionals to advance the study and utilization of this fascinating molecule. Further research into the specific mechanisms of light regulation and the development of high-yield fermentation processes will be key to unlocking the full therapeutic potential of this compound.
References
- 1. Light in the Fungal World: From Photoreception to Gene Transcription and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collection and Curation of Transcriptional Regulatory Interactions in Aspergillus nidulans and Neurospora crassa Reveal Structural and Evolutionary Features of the Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Regulatory Roles of WC1 and WC2 in Asexual Development and Photoreactivation of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mucoralean White Collar-1 Photoreceptor Controls Virulence by Regulating an Intricate Gene Network during Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Biological Activity of Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (EA) is a perylenequinone pigment produced by several species of the fungal genus Elsinoë. These pigments are known for their distinctive red-orange color and, more importantly, for their significant biological activities. Structurally similar to other phytotoxins like cercosporin, elsinochromes are gaining attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and photodynamic properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural compound.
Photodynamic and Anticancer Activity
This compound exhibits potent photodynamic activity, a property that forms the basis of its promising anticancer effects. Upon irradiation with light, EA acts as a photosensitizer, generating reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide ions (O₂⁻), which are highly toxic to cells.[1] This light-dependent cytotoxicity is a cornerstone of its potential application in photodynamic therapy (PDT) for cancer.
Mechanism of Action in Cancer Cells
Recent studies have begun to unravel the molecular mechanisms through which this compound-mediated PDT (EA-PDT) induces cancer cell death. In melanoma cells (B16), EA-PDT has been shown to induce both apoptosis and autophagy.[2][3] The process is initiated by the generation of intracellular ROS, which leads to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential (MMP), indicating mitochondrial dysfunction.[3]
This mitochondrial stress triggers a cascade of events, including the upregulation of pro-apoptotic proteins such as Caspase-2 and Caspase-9, as well as the tumor necrosis factor (TNF).[3] Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 is observed.[3] Furthermore, EA-PDT influences autophagy-related pathways, with evidence pointing to the involvement of the ROS/Atg/Parkin signaling axis.[2][3] Specifically, the expression of autophagy-related genes such as atg2, atg9, and atg10 is downregulated.[3]
In addition to inducing apoptosis and autophagy, this compound has been observed to affect the cell cycle. In human colorectal carcinoma Hce-8693 cells, EA was found to act as a cell cycle-specific agent, arresting the cell cycle in the G1 phase and thereby inhibiting cell proliferation.[4]
Quantitative Data: Anticancer Activity
The photodynamic cytotoxicity of this compound has been quantified in a limited number of studies. The following table summarizes the available IC50 values for the photodynamic activity of this compound against a specific cancer cell line.
| Cell Line | Cancer Type | IC50 Value | Light Conditions | Reference |
| Hce-8693 | Human Colorectal Carcinoma | 50.97 ng/mL | Irradiation | [4] |
| B16 | Murine Melanoma | Cytotoxic at 100 µM | Irradiation | [5] |
Note: Further research is needed to establish a comprehensive profile of this compound's anticancer activity across a wider range of cancer cell lines.
Antimicrobial Activity
This compound has demonstrated notable activity against various microorganisms, including fungi and bacteria. Its mode of action as an antimicrobial agent is also linked to its ability to generate ROS upon exposure to light, leading to cellular damage and death.
Antifungal Activity
The antifungal properties of this compound have been particularly studied against Candida albicans, a common human fungal pathogen.
Quantitative Data: Antifungal Activity
| Microorganism | Activity Metric | Value | Conditions | Reference |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Broth microdilution with irradiation (470 nm, 90 mW/cm², 60 min) | |
| Candida albicans | Yeast Viability Reduction | 3.09 log CFU/mL | 16 µg/mL EA with irradiation | |
| Candida albicans | Yeast Viability Reduction | 3.37 log CFU/mL | 32 µg/mL EA with irradiation |
Antibacterial Activity
Information regarding the antibacterial spectrum and potency of this compound is still emerging. Further quantitative studies are required to fully characterize its efficacy against a broad range of bacterial pathogens.
Antiviral Activity
Perylenequinones, the class of compounds to which this compound belongs, have been investigated for their antiviral properties.[2] The mechanism of action is often attributed to their ability to interfere with the viral envelope, a critical component for the entry of many viruses into host cells. However, specific studies detailing the antiviral activity and efficacy of this compound against particular viruses are currently limited.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). For photodynamic studies, expose the cells to a light source of a specific wavelength and intensity for a defined period.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the different concentrations of the compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation and Irradiation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). For photosensitive compounds, irradiate the plates with a specific wavelength and intensity of light for a defined duration before or during incubation.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the photodynamic activity of this compound.
Caption: EA-PDT induced apoptosis and autophagy signaling pathway.
Caption: General workflow for evaluating EA-PDT.
Conclusion and Future Directions
This compound is a natural product with significant biological activities, most notably its photodynamic anticancer and antimicrobial effects. Its ability to generate reactive oxygen species upon light exposure makes it a promising candidate for the development of new photodynamic therapies. The elucidation of its mechanism of action, particularly the induction of both apoptosis and autophagy in cancer cells, provides a solid foundation for further preclinical and clinical investigations.
Future research should focus on:
-
Expanding the Anticancer Profile: Evaluating the photodynamic and non-photodynamic cytotoxicity of this compound against a broader range of human cancer cell lines to identify more susceptible cancer types.
-
Broadening the Antimicrobial Spectrum: Conducting comprehensive studies to determine the efficacy of this compound against a wider array of bacterial and fungal pathogens, including drug-resistant strains.
-
Investigating Antiviral Potential: Undertaking specific studies to quantify the antiviral activity of this compound against clinically relevant viruses.
-
In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, pharmacokinetics, and safety of this compound-based therapies.
-
Structural Modifications: Exploring synthetic modifications of the this compound structure to enhance its biological activity, selectivity, and drug-like properties.
The continued exploration of this compound holds the potential to yield novel and effective therapeutic agents for a variety of diseases.
References
- 1. Antiviral Activity of Phytochemicals: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activities of photoactive perylenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of the antiviral properties of medicinal plants via chemical analysis, machine learning methods and antiviral tests: a methodological approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Mechanism of Action of Elsinochrome A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsinochrome A (EA) is a naturally occurring perylenequinone pigment that has garnered significant attention for its potent photoactivated biological activities. This document provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its application in photodynamic therapy (PDT). It details the photochemical and photophysical properties of EA, its cellular targets, the signaling pathways it modulates, and the resulting cellular outcomes, including apoptosis and autophagy. This guide also compiles available quantitative data and detailed experimental protocols for key assays to facilitate further research and development.
Introduction
This compound is a secondary metabolite produced by several species of fungi belonging to the genus Elsinoë. Structurally, it is a perylenequinone, a class of compounds known for their photosensitizing properties.[1] The core mechanism of action of this compound revolves around its ability to act as a photosensitizer. Upon absorption of light, it transitions to an excited state and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS).[2][3][4] This phototoxicity forms the basis of its potential as an anticancer agent in photodynamic therapy.[2][3]
Photochemical and Photophysical Properties
The efficacy of a photosensitizer is largely determined by its ability to generate cytotoxic ROS. This compound exhibits a remarkably high singlet oxygen quantum yield, a measure of the efficiency of producing singlet oxygen (¹O₂) upon light activation.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.98 | [5] |
This near-perfect quantum yield underscores the potential of this compound as a highly effective photosensitizer for PDT.[5]
Core Mechanism of Action: Photodynamic Activity
The primary mechanism of action of this compound is its function as a photosensitizer in photodynamic therapy. This process can be summarized in the following steps:
-
Administration and Localization: this compound is introduced to the target cells and tends to accumulate in specific organelles, most notably the mitochondria.[2][3]
-
Light Activation: The target area is irradiated with light of a specific wavelength that is absorbed by this compound.
-
Excitation and Energy Transfer: Upon light absorption, this compound is excited from its ground state to a short-lived singlet excited state, followed by intersystem crossing to a longer-lived triplet excited state.
-
Reactive Oxygen Species (ROS) Generation: In its triplet state, this compound can transfer energy to molecular oxygen (O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). It can also participate in electron transfer reactions, leading to the formation of other ROS such as superoxide anions (O₂•⁻).[4]
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components in close proximity to the photosensitizer, including lipids, proteins, and nucleic acids. This widespread damage ultimately triggers programmed cell death pathways, primarily apoptosis and autophagy.[2][3]
Cellular Targets and Signaling Pathways
Research indicates that mitochondria are a primary target of this compound-mediated photodynamic therapy.[2][3] The localization of this compound in these organelles leads to a cascade of events that culminate in cell death.
Mitochondrial Dysfunction
Upon photoactivation, this compound induces severe mitochondrial damage, characterized by:
-
Opening of the Mitochondrial Permeability Transition Pore (MPTP): This leads to the uncoupling of the mitochondrial respiratory chain.[2][3]
-
Decrease in Mitochondrial Membrane Potential (MMP): The loss of MMP is a key indicator of mitochondrial dysfunction and an early event in apoptosis.[2][3]
-
Abnormal Mitochondrial Function: Overall, the bioenergetic capacity of the mitochondria is compromised.[2][3]
Induction of Apoptosis
The mitochondrial damage initiated by this compound-PDT triggers the intrinsic pathway of apoptosis. This pathway is characterized by the following key events:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Caspase-2 and Caspase-9.[2][3]
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[2][3]
-
Caspase Cascade Activation: The activation of initiator caspases (like Caspase-9) leads to the activation of executioner caspases (like Caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
- 1. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Increased photodynamic therapy sensitization in tumors using a nitric oxide-based nanoplatform with ATP-production blocking capability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Photodynamic Therapy With Two Different Photosensitizers on the Viability of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Elsinochrome A: A Comprehensive Technical Guide on its Role as a Non-Host Selective Phytotoxin
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Elsinochrome A, a perylenequinone pigment produced by various phytopathogenic fungi of the genus Elsinoë, is a potent non-host selective phytotoxin. Its toxicity is primarily light-dependent, stemming from its ability to act as a photosensitizer, generating reactive oxygen species (ROS) that cause widespread cellular damage. This technical guide provides an in-depth analysis of this compound, consolidating current research on its mechanism of action, phytotoxic effects, and the experimental methodologies used for its study. Quantitative data from various studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrammatic representations. This document serves as a critical resource for researchers in plant pathology, mycology, and for professionals in the agrochemical and pharmaceutical industries exploring novel herbicidal or antimicrobial compounds.
Introduction
Elsinochromes are red or orange pigments produced by numerous species of the phytopathogenic fungus Elsinoë, the causal agents of scab diseases on a wide range of economically important crops.[1][2] These compounds are classified as non-host selective phytotoxins, meaning they are toxic to a broad spectrum of plant species, not just the host plants of the producing fungus.[1][3][4] The phytotoxicity of elsinochromes is critically dependent on the presence of light, a characteristic they share with other perylenequinone toxins like cercosporin.[1] Upon light activation, this compound generates highly cytotoxic reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which lead to lipid peroxidation, membrane damage, electrolyte leakage, and ultimately, cell death.[5][6][7] The ability to produce this compound is considered a significant virulence factor for pathogenic Elsinoë species.[1][8][9]
Mechanism of Action
The primary mechanism of this compound's phytotoxicity is its function as a photosensitizer.[5] This process can be broken down into the following key steps:
-
Light Absorption: this compound absorbs light energy, transitioning to an excited singlet state.
-
Intersystem Crossing: The excited singlet state this compound undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer (Type II Reaction): The triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]
-
Electron Transfer (Type I Reaction): Alternatively, the excited this compound can react with other molecules (including itself) to produce superoxide anions (O₂⁻).[5]
-
Cellular Damage: The generated ROS, particularly ¹O₂, are potent oxidizing agents that indiscriminately damage vital cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, electrolyte leakage, and necrotic lesion formation.[1][5][7]
The central role of ROS in this compound toxicity has been confirmed through experiments demonstrating that the application of singlet oxygen quenchers and superoxide scavengers can mitigate its phytotoxic effects.[5][6]
Signaling Pathways and Cellular Response
While the direct damage by ROS is the primary toxic mechanism, the presence of this compound and the resulting oxidative stress can trigger downstream signaling pathways within the plant cell. The biosynthesis of elsinochromes in the fungus itself is regulated by light, pH, and nutrient availability, involving complex gene clusters, including polyketide synthase (PKS) genes like EfPKS1.[7][10][11] In the plant, the sudden burst of ROS can activate defense responses, though these are often overwhelmed by the potent and non-specific nature of the toxin.
Diagram of the Proposed Mechanism of Action
Caption: Light-activated this compound generates ROS, leading to cellular damage and necrosis.
Quantitative Data on this compound Phytotoxicity and Production
The following tables summarize quantitative data from various studies on the production of this compound and its effects on plant cells.
Table 1: Factors Influencing this compound Production
| Factor | Organism | Condition | This compound Production | Reference |
| Light | Elsinoë arachidis | Continuous Light | Highest Production | [1] |
| 12h Photoperiod | Sharply Decreased Production | [1] | ||
| Darkness | Completely Absent | [1] | ||
| Temperature | Elsinoë arachidis | 10°C to 25°C | Increasing Production | [8] |
| 28°C | Peak Production | [8] | ||
| 30°C | Slightly Decreased Production | [8] | ||
| pH | Elsinoë fawcettii | Alkaline Conditions (on PDA) | Largest Quantities | [1] |
| Elsinoë arachidis | Acidic/Neutral (with citrate/phosphate buffers) | Decreased Accumulation | [8] | |
| Isolate Variability | Elsinoë arachidis | 63 isolates on PDA | 3.45–227.11 nmol·plug⁻¹ | [1] |
| Culture Media | Elsinoë arachidis | Semi-synthetic (PDA) | Substantially More Production | [8] |
| Synthetic Media | Lower Production | [8] |
Table 2: Phytotoxic Effects of this compound on Plant Cells
| Assay | Plant System | This compound Concentration | Effect | Reference |
| Cell Viability | Citrus Protoplasts | 10 µM | 100% cell death after 4h in light | [6] |
| 5 µM | Decreased rate of cell death | [6] | ||
| Tobacco Protoplasts | Dose-dependent | Rapid death within 1h in light | [6] | |
| Tobacco Suspension Cells | Dose-dependent | Rapid death within 1h in light | [6] | |
| Electrolyte Leakage | Rough Lemon Leaf Discs | Not specified | Steady increase in the light | [5] |
| Lesion Formation | Rough Lemon Leaves | Not specified | Necrotic lesions in the light | [5][6] |
| Peanut Leaves | Correlated with production | Increased disease index with higher toxin levels | [1][8] |
Table 3: Effect of Antioxidants on this compound Toxicity
| Antioxidant (Concentration) | Plant System | Effect on this compound Toxicity | Reference |
| Bixin (400 µM) | Citrus Protoplasts | Alleviated toxicity | [6] |
| DABCO (2 mM) | Citrus Protoplasts | Alleviated toxicity | [6] |
| Ascorbate (4 mM) | Citrus Protoplasts | Alleviated toxicity | [6] |
| Reduced Glutathione (4 mM) | Citrus Protoplasts | Less effective alleviation | [6] |
| α-Tocopherol (4 mM) | Citrus Protoplasts | Enhanced toxicity | [6] |
| L-Cysteine (4 mM) | Citrus Protoplasts | Enhanced toxicity | [6] |
Experimental Protocols
This section details generalized methodologies for key experiments cited in the literature on this compound.
Extraction and Quantification of this compound
-
Fungal Culture: Grow the Elsinoë species on a suitable medium, such as Potato Dextrose Agar (PDA), under conditions optimized for toxin production (e.g., continuous light at 28°C).[1][8]
-
Extraction: Excise agar plugs containing fungal mycelium. Extract the pigments with a suitable organic solvent, such as acetone.
-
Purification (Optional): For higher purity, perform thin-layer chromatography (TLC) or column chromatography.[6]
-
Quantification: Determine the concentration of this compound spectrophotometrically by measuring absorbance at its characteristic peaks (approximately 460, 530, and 570 nm).[6] Alternatively, use High-Performance Liquid Chromatography (HPLC) for more precise quantification.
Plant Cell Viability Assay
-
Cell Preparation: Prepare protoplasts or suspension-cultured cells from a suitable plant source (e.g., citrus, tobacco).[6]
-
Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) or a solvent control (e.g., acetone).[6]
-
Incubation: Expose the treated cells to constant fluorescent light or keep them in complete darkness as a control.[6]
-
Viability Staining: At specific time points (e.g., 1, 2, 4, 6 hours), assess cell viability using a stain such as fluorescein diacetate (stains living cells green) or Evans blue (stains dead cells blue).
-
Microscopy and Quantification: Observe the cells under a microscope and count the number of live versus dead cells to calculate the percentage of cell viability.[6]
Electrolyte Leakage Assay
-
Leaf Disc Preparation: Cut uniform leaf discs from healthy plant leaves (e.g., rough lemon).[5]
-
Washing: Thoroughly wash the leaf discs with deionized water to remove any electrolytes from the cut surfaces.
-
Treatment: Float the leaf discs in a solution containing this compound or a control solution.
-
Incubation: Place the samples under continuous light.
-
Conductivity Measurement: At regular intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from the damaged cells.[5]
Pathogenicity Assay
-
Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the Elsinoë strain to be tested.
-
Plant Inoculation: Inoculate healthy, susceptible host plants by spraying the inoculum onto the leaves or by placing agar plugs of the fungus on the leaf surface.[1]
-
Incubation: Maintain the inoculated plants in a controlled environment with appropriate light, temperature, and humidity to facilitate infection and disease development.
-
Disease Assessment: After a set period, assess the severity of disease symptoms (e.g., lesion formation, necrosis).[1] A disease index can be calculated based on the extent of the symptoms.[1]
-
Correlation Analysis: Correlate the disease severity with the in vitro production of this compound by the respective fungal isolates to establish its role as a virulence factor.[1][8]
Diagram of a General Experimental Workflow
Caption: Workflow for studying this compound production, phytotoxicity, and pathogenicity.
Conclusion and Future Directions
This compound is a well-characterized non-host selective phytotoxin whose virulence is intrinsically linked to its light-activated generation of reactive oxygen species. Its broad-spectrum activity and potent cell-killing capabilities make it a subject of interest for the development of novel bio-herbicides. Understanding the biosynthesis of this compound and its regulation could also pave the way for developing strategies to control diseases caused by Elsinoë species by targeting toxin production.
Future research should focus on several key areas:
-
Detailed Elucidation of Plant Signaling: A deeper understanding of the specific plant signaling pathways that are activated or suppressed in response to this compound-induced oxidative stress is needed.
-
Structure-Activity Relationship: Investigating the phytotoxicity of different Elsinochrome derivatives could lead to the identification of molecules with enhanced or more selective activity.[9]
-
Biosynthetic Pathway Engineering: The heterologous expression of the elsinochrome biosynthetic gene cluster could enable the production of novel perylenequinone compounds with potential applications in medicine and agriculture.[12][13]
-
Mechanisms of Fungal Self-Protection: Investigating how Elsinoë species protect themselves from the toxic effects of the this compound they produce could reveal novel antioxidant strategies.
This technical guide provides a solid foundation for researchers and professionals working with this compound, summarizing the critical data and methodologies that are essential for advancing our understanding of this potent phytotoxin.
References
- 1. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mapress.com [mapress.com]
- 3. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]
- 4. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Genetic dissection defines the roles of elsinochrome Phytotoxin for fungal pathogenesis and conidiation of the citrus pathogen Elsinoë fawcettii. | Semantic Scholar [semanticscholar.org]
- 12. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Role of Elsinochrome A in Fungal Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsinochrome A, a polyketide-derived perylenequinone pigment, is a crucial virulence factor for numerous phytopathogenic fungi, particularly within the Elsinoë genus. This photosensitive mycotoxin, upon activation by light, generates reactive oxygen species (ROS), leading to significant cellular damage in host plants. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's contribution to fungal pathogenicity, its biosynthesis, and the complex regulatory networks that govern its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel antifungal strategies targeting this key virulence factor.
Introduction
Fungal pathogens pose a significant threat to global agriculture and food security. A key aspect of their virulence is the production of secondary metabolites that can act as toxins, facilitating host invasion and colonization. This compound belongs to a class of non-host-selective phytotoxins known as perylenequinones.[1][2] Its production is a hallmark of several economically important pathogens, including Elsinoë fawcettii, the causal agent of citrus scab, and Elsinoë arachidis, which causes peanut scab.[3][4] Understanding the multifaceted role of this compound in fungal virulence is paramount for the development of effective disease management strategies.
Mechanism of Action: A Light-Driven Assault
The primary mechanism by which this compound exerts its phytotoxic effects is through photosensitization.[5][6] Upon exposure to light, this compound absorbs energy and transfers it to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[7]
These ROS are highly cytotoxic and cause widespread damage to plant cells through:
-
Lipid Peroxidation: Destruction of membrane lipids, leading to increased membrane permeability and electrolyte leakage.[7]
-
Protein Oxidation: Damage to essential enzymes and structural proteins.
-
Nucleic Acid Damage: Degradation of DNA and RNA, impairing cellular function.
The culmination of this oxidative burst is rapid cell death and the development of necrotic lesions on the host plant tissue, which is characteristic of diseases caused by Elsinochrome-producing fungi.[7]
The Biosynthesis of this compound: A Multi-Gene Effort
This compound is synthesized via a polyketide pathway, a common route for the production of fungal secondary metabolites. The genes responsible for its biosynthesis are typically clustered together in the fungal genome.
The Elsinochrome Biosynthetic Gene Cluster
The core of the this compound biosynthetic pathway is a Type I polyketide synthase (PKS) . While initially attributed to EfPKS1 in Elsinoë fawcettii, more recent research has identified EfETB1 as the key PKS enzyme for elsinochrome production, with EfPKS1 being involved in melanin biosynthesis.[8] The gene cluster also contains genes encoding other essential enzymes, including:
-
Monooxygenases: Catalyze hydroxylation and other oxidative steps.[5]
-
Oxidoreductases: Involved in redox reactions during the modification of the polyketide backbone.
-
Transcription Factors: Regulate the expression of the biosynthetic genes within the cluster. A key pathway-specific transcription factor is TSF1 .[6]
Proposed Biosynthetic Pathway
The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by the PKS enzyme to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and oxidative reactions, to form the characteristic perylenequinone core of this compound.
Figure 1: Simplified biosynthetic pathway of this compound.
Regulation of this compound Production
The synthesis of this compound is a tightly regulated process, influenced by a variety of environmental cues and intricate signaling networks.
Light-Dependent Regulation
Light is a critical environmental factor for the induction of this compound biosynthesis.[9] This regulation is mediated by photoreceptors that perceive light signals and initiate a signaling cascade leading to the expression of the biosynthetic genes. In Elsinoë arachidis, several photoreceptor genes, including homologs of White Collar-1 (WC-1) and Cryptochrome (CRY1) , are significantly upregulated under light conditions, suggesting their involvement in this process.[3]
Signaling Pathways and Global Regulators
The light signal is transduced through complex signaling pathways that ultimately activate transcription factors controlling the expression of the Elsinochrome gene cluster. Key global regulatory proteins, such as LaeA and the velvet complex (VeA/VelB) , which are known to be light-responsive, play a central role in regulating secondary metabolism in many fungi and are likely involved in controlling this compound production.[10][11][12] The pathway-specific transcription factor TSF1 is also crucial for the expression of the PKS gene and other biosynthetic genes.[6] Additionally, the transcription factor EfSTE12 has been shown to be involved in activating the biosynthetic genes independently of TSF1.[13]
Figure 2: Regulatory network of this compound biosynthesis.
Quantitative Data on this compound and Fungal Virulence
The following tables summarize key quantitative data from various studies, highlighting the impact of this compound on fungal virulence and its production under different conditions.
Table 1: Effect of EfPKS1 Gene Disruption on Virulence of Elsinoë fawcettii
| Strain | Lesion Incidence on Rough Lemon Leaves (%) | Conidiation (spores/mL) | Elsinochrome Production |
| Wild-Type | >65% | 1.2 x 10⁶ | Present |
| EfPKS1 Null Mutant (D4) | 0% (on older leaves) | Drastically reduced | Absent |
| Complemented Strain (C2) | >65% | Restored to wild-type levels | Present |
Data compiled from Liao & Chung (2008).[1]
Table 2: Elsinochrome (ESC) Production in Elsinoë arachidis under Different Light Conditions
| Condition | ESC Yield (nmol/plug) |
| White Light (28 days) | 33.22 |
| Dark | Not detected |
Data from Liu et al. (2024).[3]
Table 3: Antifungal and Anti-biofilm Activity of this compound (EA) against Candida albicans
| Activity | Concentration | Effect |
| Minimum Inhibitory Concentration (MIC) | 1 µg/mL | Inhibition of planktonic cell growth |
| Sesquialteral Minimal Inhibitory Concentration (SMIC₈₀) against biofilm | 16 µg/mL | 80% inhibition of biofilm metabolic activity |
| Inhibition of cell adhesion | 32 µg/mL | 72.71% inhibition |
| Clearance of mature biofilm | 32 µg/mL | 35.16% reduction |
Data from Zhang et al. (2022).[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Fungal Strains and Culture Conditions
-
Fungal Isolates: Wild-type strains of Elsinoë spp. (e.g., E. fawcettii, E. arachidis) can be obtained from culture collections or isolated from infected plant tissues.
-
Culture Media: Potato Dextrose Agar (PDA) is commonly used for routine culture and to induce Elsinochrome production.
-
Incubation Conditions: For Elsinochrome production, cultures are typically incubated at 25°C under continuous fluorescent light. Dark conditions are used as a control.[9][15]
Extraction and Quantification of this compound
-
Extraction:
-
Excise agar plugs containing fungal mycelium from the culture plates.
-
Submerge the plugs in 5 N KOH to extract the pigments.
-
Alternatively, use organic solvents like acetone for extraction.
-
-
Quantification:
-
Measure the absorbance of the extract at 480 nm using a spectrophotometer.
-
The concentration can be calculated using a standard curve of purified this compound.[1]
-
Targeted Gene Disruption
A split-marker strategy is often employed for targeted gene disruption in filamentous fungi.[16]
Figure 3: Workflow for targeted gene disruption using a split-marker strategy.
Pathogenicity Assays
-
Inoculum Preparation:
-
Prepare a spore suspension (e.g., 1 x 10⁵ conidia/mL) from wild-type, mutant, and complemented fungal strains.
-
Alternatively, use agar plugs containing fungal mycelium.
-
-
Inoculation:
-
Inoculate detached leaves or whole plants of a susceptible host (e.g., rough lemon for E. fawcettii).
-
For detached leaves, place them in a humid chamber.
-
-
Incubation:
-
Incubate the inoculated plant material under controlled conditions of light and humidity.
-
-
Disease Assessment:
-
Monitor the development of disease symptoms (e.g., necrotic lesions) over several days.
-
Quantify the disease severity by measuring lesion size or counting the number of lesions.[1]
-
Measurement of Reactive Oxygen Species (ROS)
ROS production can be measured using fluorescent probes.
-
Probe Selection:
-
Use a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
-
Cell Treatment:
-
Incubate plant protoplasts or fungal cells with the probe.
-
Treat the cells with this compound and expose them to light. Include appropriate controls (dark, no this compound).
-
-
Detection:
Conclusion and Future Directions
This compound is a potent, light-activated phytotoxin that plays a significant role in the virulence of several important fungal pathogens. Its mechanism of action, centered on the generation of ROS, and its complex, light-dependent regulation make it a compelling target for novel antifungal therapies. While significant progress has been made in elucidating the biosynthetic pathway and some of the regulatory elements, further research is needed to fully unravel the intricate signaling networks that control its production. A deeper understanding of these pathways will be instrumental in designing strategies to disrupt this compound synthesis and thereby mitigate the devastating impact of these fungal diseases on agriculture. The development of specific inhibitors of the PKS enzyme or the key regulatory proteins could provide environmentally friendly and effective alternatives to conventional fungicides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic dissection defines the roles of elsinochrome Phytotoxin for fungal pathogenesis and conidiation of the citrus pathogen Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Determination of a transcriptional regulator-like gene involved in biosynthesis of elsinochrome phytotoxin by the citrus scab fungus, Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Affecting the Production of Elsinochrome Phytotoxin by the Citrus Scab Pathogen, Elsinoë fawcettii [benthamopenarchives.com]
- 10. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional regulation of elsinochrome phytotoxin biosynthesis by an EfSTE12 activator in the citrus scab pathogen Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Effects and Mechanism of Action of this compound on Candida albicans and Its Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
A Technical Guide to the Structural Elucidation of Elsinochrome A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochromes are a class of red-orange pigments produced by various species of the fungal genus Elsinoë. These compounds belong to the perylenequinone family of natural products and are known for their potent photosensitizing activities. Upon exposure to light, elsinochromes can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, leading to cellular toxicity.[1] This photodynamic property has garnered significant interest in their potential application as phytotoxins and as scaffolds for the development of photodynamic therapy agents.[2] Elsinochrome A is a prominent member of this family, and understanding the structure of its derivatives is crucial for structure-activity relationship studies and the development of novel therapeutic agents.
This technical guide provides an in-depth overview of the structural elucidation of this compound and its derivatives, with a focus on the data derived from modern analytical techniques. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Core Structure and Biosynthesis
The core structure of elsinochromes is a highly conjugated perylenequinone system. The biosynthesis of this compound has been elucidated through the heterologous expression of the elc gene cluster from the wheat pathogen Parastagonospora nodorum in Aspergillus nidulans.[3][4][5] This work has not only confirmed the biosynthetic pathway but has also led to the production and characterization of novel hypocrellin and naphthol derivatives.[3]
The biosynthesis begins with the polyketide synthase ElcA, which produces the precursor nor-toralactone. A series of enzymatic steps, including methylation, oxidative cleavage, and decarboxylation, lead to naphthol intermediates. The key perylenequinone core is formed through the oxidative coupling of two naphthol monomers, a process involving a berberine bridge enzyme-like oxidase (ElcE) and a laccase-like multicopper oxidase (ElcG).[3][5] A final oxidative enolate coupling catalyzed by the flavin-dependent monooxygenase ElcH yields the hexacyclic dihydrobenzo[ghi]perylenequinone core of this compound.[3][5]
Data Presentation: Spectroscopic and Physical Data
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside X-ray crystallography for definitive structural confirmation of the parent compound.
X-ray Crystallography Data for this compound
The solid-state structure of this compound has been determined by X-ray crystallography, confirming its molecular formula as C₃₀H₂₄O₁₀ and a molecular weight of 544.51. The crystal structure reveals a nonplanar quinone tautomer with a helical conformation.
| Parameter | Value |
| Molecular Formula | C₃₀H₂₄O₁₀ |
| Molecular Weight | 544.51 |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a (Å) | 12.428 (3) |
| b (Å) | 13.048 (3) |
| c (Å) | 14.933 (3) |
| V (ų) | 2421.5 (9) |
| Z | 4 |
| Dₓ (g cm⁻³) | 1.494 |
NMR Spectroscopic Data
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound and a novel hypocrellin derivative (Hypocrellin 12) produced through heterologous biosynthesis. This data is critical for assigning the proton and carbon environments within the molecules.
Table 1: ¹H and ¹³C NMR Data for this compound (1) in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 95.2 | 5.25 (s) |
| 2 | 45.1 | 3.35 (s) |
| 3 | 118.9 | |
| 3-OCH₃ | 56.7 | 4.01 (s) |
| 4 | 181.1 | |
| 4a | 115.8 | |
| 5 | 160.1 | |
| 5-OH | 15.68 (s) | |
| 6 | 98.2 | 6.51 (s) |
| 7 | 163.5 | |
| 7-OCH₃ | 56.5 | 4.09 (s) |
| 8 | 161.2 | |
| 8-OCH₃ | 56.4 | 4.07 (s) |
| 9 | 106.8 | 7.42 (s) |
| 10 | 157.9 | |
| 10-OH | 15.81 (s) | |
| 10a | 111.4 | |
| 11 | 185.5 | |
| 12 | 116.5 | |
| 12-OCH₃ | 56.6 | 4.04 (s) |
| 12a | 138.9 | |
| 12b | 120.2 | |
| 12c | 133.5 | |
| 1' | 202.9 | |
| 2' | 26.8 | 2.21 (s) |
| 1'' | 203.1 | |
| 2'' | 26.9 | 2.23 (s) |
Table 2: ¹H and ¹³C NMR Data for Hypocrellin 12 in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 170.8 | |
| 2 | 118.2 | |
| 3 | 163.7 | |
| 3-OCH₃ | 56.6 | 4.12 (s) |
| 4 | 98.4 | 6.57 (s) |
| 5 | 160.1 | |
| 5-OH | 15.62 (s) | |
| 6 | 107.1 | |
| 7 | 185.3 | |
| 8 | 111.6 | |
| 8-OH | 15.77 (s) | |
| 9 | 157.8 | |
| 10 | 106.8 | 7.41 (s) |
| 11 | 161.2 | |
| 11-OCH₃ | 56.5 | 4.08 (s) |
| 12 | 163.5 | |
| 12-OCH₃ | 56.4 | 4.06 (s) |
| 13 | 116.6 | |
| 13-OCH₃ | 56.7 | 4.02 (s) |
| 14 | 181.2 | |
| 15 | 115.9 | |
| 16 | 48.9 | 3.33 (d, 12.0) |
| 17 | 56.3 | 4.88 (d, 12.0) |
| 16-CH₃ | 29.8 | 1.58 (s) |
| 17-CH₃ | 24.1 | 1.81 (s) |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound derivatives. The table below lists the observed mass-to-charge ratios ([M+H]⁺) for this compound and several derivatives identified through heterologous biosynthesis, along with their molecular formulas.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| This compound (1) | C₃₀H₂₄O₁₀ | 545.1442 | 545.1448 |
| Hypocrellin 6 | C₃₀H₂₆O₁₀ | 547.1599 | 547.1604 |
| Hypocrellin 12 | C₃₀H₂₆O₁₀ | 547.1599 | 547.1604 |
| Naphthol Derivative 13 | C₁₇H₁₃NO₆S | 360.0536 | 360.0525 |
| Naphthol Derivative 14 | C₁₉H₁₆N₂O₇S | 417.0751 | 417.0742 |
| Naphthol Derivative 16 | C₄₃H₃₂O₁₅ | 789.1814 | 789.1788 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the isolation, purification, and characterization of this compound and its derivatives.
Heterologous Expression and Fermentation
-
Strain and Plasmids: The elc gene cluster from Parastagonospora nodorum is cloned into a yeast-fungal artificial chromosome (YFAC) vector. The resulting plasmid is transformed into a suitable fungal host, such as Aspergillus nidulans.
-
Fermentation: The transformed fungal strain is cultured in a suitable liquid medium (e.g., potato dextrose broth) and incubated for a period of 4-7 days with shaking. The production of elsinochromes is often induced by specific conditions, such as the addition of an inducing agent to the culture medium.
Extraction and Isolation
-
Extraction: The fungal mycelium is harvested by filtration and extracted with an organic solvent, typically acetone or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic separation to isolate the individual compounds. This typically involves:
-
Thin-Layer Chromatography (TLC): Used for initial separation and visualization of the pigment components.
-
Column Chromatography: Employing silica gel or other stationary phases with a gradient of organic solvents (e.g., hexane/ethyl acetate) to separate the compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a gradient of water and acetonitrile (often with a small percentage of formic acid) for final purification and analysis.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Purified compounds are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Data Processing: The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.
-
-
LC-DAD-MS Analysis:
-
Instrumentation: An HPLC system equipped with a photodiode array (DAD) detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is typically used.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions ([M+H]⁺). The high-resolution data allows for the determination of the elemental composition.
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the isolation and structural elucidation of this compound derivatives.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound highlighting key intermediates and enzymes.
Conclusion
The structural elucidation of this compound and its derivatives is a multifaceted process that integrates fungal genetics, fermentation, chromatography, and advanced spectroscopic techniques. The heterologous expression of the biosynthetic gene cluster has been a pivotal development, enabling the production of not only this compound but also a diverse array of novel perylenequinones. The detailed quantitative data from NMR and MS analyses are indispensable for the unambiguous assignment of their complex structures. This guide provides a foundational understanding of the methodologies and data integral to the study of these fascinating and potentially valuable natural products. The continued exploration of elsinochrome derivatives, guided by robust structural elucidation, holds promise for the discovery of new photodynamic agents with applications in medicine and agriculture.
References
- 1. Biosynthesis of this compound, the perylenequinone from Elsinoë spp. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. pubs.rsc.org [pubs.rsc.org]
The Elsinochrome A Gene Cluster: An In-depth Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (ESC-A) is a perylenequinone phytotoxin produced by various fungal species of the genus Elsinoë, notorious for causing scab diseases on a wide range of economically important crops.[1][2] These non-host-selective toxins are photosensitizing agents; upon activation by light, they generate reactive oxygen species that cause cellular damage, leading to necrotic lesions on host plants.[3] The biosynthetic pathway of elsinochromes is a subject of significant interest due to their role in fungal virulence and their potential applications as photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the identification and characterization of the this compound gene cluster, detailing the genes involved, their functions, the biosynthetic pathway, and the experimental protocols used for their study.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a cluster of co-regulated genes, often referred to as the elc gene cluster. The identification of this cluster has been a result of genomic sequencing, comparative genomics, and functional characterization through heterologous expression and gene disruption experiments.[4][5] Initial studies in Elsinoë fawcettii sometimes confused the elsinochrome cluster with the melanin biosynthesis cluster, but subsequent research has clarified the distinct genetic loci for these pathways.[1]
Key Genes and Their Functions
The elc gene cluster contains a set of core genes responsible for the synthesis of the perylenequinone backbone and its subsequent modifications. The following table summarizes the key genes and their putative functions, primarily elucidated through studies on Parastagonospora nodorum and Elsinoë species.[6]
| Gene Name | Proposed Function | Description |
| elcA / EfETB1 | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial condensation of acetate and malonate units to form the polyketide backbone, a key precursor for elsinochrome synthesis.[1][6] |
| elcB | FAD-dependent monooxygenase | Involved in the oxidative modifications of the polyketide intermediate. |
| elcC | O-methyltransferase | Catalyzes the methylation of hydroxyl groups on the nascent molecule. |
| elcD | MFS Transporter | A major facilitator superfamily transporter likely involved in the efflux of elsinochrome or its intermediates, potentially contributing to self-protection of the fungus. |
| elcE | Berberine bridge enzyme-like oxidase (BBE-like) | Works in concert with ElcG to catalyze the oxidative coupling of two naphthol intermediates to form the perylenequinone core.[6][7] |
| elcF | Fasciclin domain-containing protein | The precise function is not fully elucidated but is conserved in perylenequinone clusters. |
| elcG | Laccase-like multicopper oxidase (LMCO) | In conjunction with ElcE, it is crucial for the formation of the perylenequinone core through oxidative coupling.[6][7] |
| elcH | Flavin-dependent monooxygenase | A key enzyme responsible for the oxidative enolate coupling of a perylenequinone intermediate, leading to the formation of the hexacyclic dihydrobenzo(ghi)perylenequinone structure of this compound.[6] |
| elcR / TSF1 | Pathway-specific transcription factor | A Zn(II)2Cys6 transcription factor that positively regulates the expression of other genes within the elc cluster.[8] |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The pathway begins with the synthesis of a polyketide chain by a non-reducing polyketide synthase (NR-PKS), followed by a cascade of cyclizations, oxidations, and dimerizations.
Regulation of the this compound Gene Cluster
The production of this compound is tightly regulated by both pathway-specific and global regulatory factors, as well as environmental cues, most notably light.
Light-Dependent Regulation
Light is a critical environmental signal for the induction of elsinochrome biosynthesis.[9] This is a common feature for many perylenequinone toxins, as their phototoxicity is light-dependent. The expression of the elc gene cluster is significantly upregulated in the presence of light.[9]
Transcriptional Regulation
The regulation of the elc cluster is controlled by a network of transcription factors.
-
TSF1 (elcR): This is a pathway-specific transcription factor located within the elc gene cluster. Disruption of TSF1 leads to a complete loss of elsinochrome production and a significant reduction in the expression of other elc genes, indicating its role as a key positive regulator.[8]
-
EfSTE12: In Elsinoë fawcettii, the transcription factor EfSTE12 has been shown to play a role in regulating elsinochrome biosynthesis, independent of TSF1.[10] This suggests a multi-layered regulatory control over toxin production.
Experimental Protocols for Characterization
The characterization of the this compound gene cluster has relied on a combination of molecular biology, genetics, and analytical chemistry techniques.
Heterologous Expression in Aspergillus nidulans
A powerful strategy to functionally characterize the elc gene cluster is its expression in a heterologous host, such as Aspergillus nidulans, which does not naturally produce elsinochromes. This approach allows for the identification of the minimal set of genes required for biosynthesis and the characterization of intermediates.[6][11]
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the this compound-producing fungal strain.
-
Gene Cluster Amplification: The entire elc gene cluster, or specific subsets of genes, are amplified using high-fidelity PCR.
-
Vector Construction: The amplified DNA is cloned into a suitable fungal expression vector, such as a Yeast Artificial Chromosome/Fungal Artificial Chromosome (YAC/FAC) vector, often placing the pathway-specific transcription factor under the control of an inducible promoter (e.g., alcA promoter).[12]
-
Transformation: The expression vector is introduced into a suitable A. nidulans host strain, often one with a low background of native secondary metabolites. Protoplast-polyethylene glycol (PEG)-mediated transformation is a commonly used method.[13]
-
Culturing and Induction: Transformed fungal strains are cultured under conditions that induce the expression of the cloned genes (e.g., in the presence of an inducer for the alcA promoter).
-
Metabolite Extraction and Analysis: Fungal mycelia are harvested, and metabolites are extracted using organic solvents (e.g., acetone or ethyl acetate). The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the production of this compound and any biosynthetic intermediates.[14]
Gene Knockout/Disruption
To confirm the function of individual genes within the cluster in the native producer, targeted gene knockout or disruption is performed. This involves replacing a specific gene with a selectable marker (e.g., a gene conferring antibiotic resistance).
Methodology:
-
Construct Design: A disruption cassette is constructed containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: The disruption cassette is introduced into the wild-type fungal strain.
-
Homologous Recombination: The cassette integrates into the genome via homologous recombination, replacing the target gene.
-
Selection and Verification: Transformants are selected based on the marker, and successful gene replacement is verified by PCR and Southern blotting.
-
Phenotypic Analysis: The mutant strain is then analyzed for its ability to produce this compound. Loss of production confirms the gene's essential role in the biosynthetic pathway.
LC-MS/MS Analysis of this compound
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a crucial technique for the detection and quantification of this compound and its intermediates.
Generalized Protocol:
-
Sample Preparation: Fungal extracts are dried and reconstituted in a suitable solvent (e.g., methanol).
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: this compound is identified by its characteristic retention time, precursor ion mass-to-charge ratio (m/z), and fragmentation pattern in MS/MS mode.
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS | Collision-induced dissociation (CID) of the precursor ion |
Note: Specific parameters should be optimized for the instrument and column used.
Conclusion and Future Perspectives
The identification and characterization of the this compound gene cluster have provided significant insights into the biosynthesis of this important class of fungal toxins. The elucidation of the functions of the individual genes within the cluster opens up possibilities for manipulating the pathway to produce novel perylenequinone derivatives with potentially enhanced or altered biological activities. Such compounds could be explored for applications in drug development, particularly as photosensitizers for photodynamic therapy. Further research will likely focus on the intricate regulatory networks controlling the expression of the elc cluster, the detailed enzymatic mechanisms of the biosynthetic proteins, and the engineering of the pathway in heterologous hosts for optimized production of elsinochromes and their analogs.
References
- 1. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Advances and perspectives on perylenequinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Secondary Metabolism: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 8. Determination of a transcriptional regulator-like gene involved in biosynthesis of elsinochrome phytotoxin by the citrus scab fungus, Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional regulation of elsinochrome phytotoxin biosynthesis by an EfSTE12 activator in the citrus scab pathogen Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
The Virulence Factor Elsinochrome A: A Deep Dive into its Natural Functions in Parastagonospora nodorum
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted roles of Elsinochrome A, a perylenequinone phytotoxin produced by the necrotrophic fungus Parastagonospora nodorum, a major pathogen of wheat. This document, intended for researchers, scientists, and professionals in drug development, details the biosynthesis, regulation, and pathogenic functions of this compound, providing a critical resource for understanding and combating Septoria nodorum blotch, the disease caused by this fungus.
This compound, and its structurally similar counterpart Elsinochrome C, are light-activated virulence factors that play a significant role in the development of necrotic lesions on wheat leaves.[1] The production of these toxins is intricately linked to the fungus's pathogenic life cycle and is tightly regulated by environmental cues, most notably light.
Biosynthesis and Genetic Regulation
The biosynthesis of this compound is governed by a dedicated gene cluster, designated the elc cluster. This cluster contains the core polyketide synthase (PKS) gene, elcA, which is essential for the production of the polyketide precursor.[1] The expression of the elc gene cluster is controlled by a pathway-specific transcription factor, ElcR. Overexpression of elcR has been shown to significantly increase the production of Elsinochrome C.
The production of Elsinochrome is a light-dependent process. Studies in related fungi have implicated a complex interplay of photoreceptors, such as the White Collar complex, and downstream signaling pathways in the regulation of secondary metabolism in response to light.[2][3] While the precise light signaling cascade in P. nodorum remains an active area of research, it is clear that light is a critical environmental cue for the induction of Elsinochrome biosynthesis and, consequently, for the full virulence of the pathogen.
Role in Pathogenesis
This compound acts as a photosensitizer. Upon activation by light, it generates reactive oxygen species (ROS) that cause oxidative damage to plant cell membranes, leading to cell death and the characteristic necrotic lesions of Septoria nodorum blotch.[4] This necrotrophic lifestyle allows the fungus to feed on the dead plant tissue, facilitating its growth and reproduction.
The importance of Elsinochrome in virulence has been demonstrated through genetic studies. Disruption of the elcA gene, which encodes the polyketide synthase essential for Elsinochrome biosynthesis, results in a significant reduction in the virulence of P. nodorum on wheat. Conversely, strains overexpressing the regulatory gene elcR and producing higher levels of Elsinochrome C exhibit increased virulence and cause larger lesions on wheat leaves.[1]
Quantitative Data on this compound Function
To provide a clear and comparative overview of the impact of this compound on the pathogenicity of Parastagonospora nodorum, the following tables summarize key quantitative findings from various studies.
| Genetic Modification | Effect on Virulence | Quantitative Change in Lesion Size | Reference |
| ΔelcA (knockout of the core PKS gene) | Reduced virulence | Data not yet available in specific units (e.g., cm²), but consistently reported as "reduced" or "smaller" lesions compared to wild-type. | [1] |
| elcR-OE (overexpression of the transcription factor) | Increased virulence | Data not yet available in specific units (e.g., cm²), but consistently reported as "larger" lesions compared to wild-type. | [1] |
| Condition | Gene Cluster | Fold Change in Expression | Reference |
| Light vs. Dark | elc gene cluster | Upregulated in light | Specific fold-change data for P. nodorum is a current research gap. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the functions of this compound in Parastagonospora nodorum.
Fungal Transformation: Protoplast-Polyethylene Glycol (PEG) Method
Genetic manipulation of P. nodorum, including gene knockout and overexpression, is fundamental to understanding gene function. The protoplast-PEG method is a widely used technique for introducing foreign DNA into this fungus.
Detailed Steps:
-
Mycelial Culture: Inoculate P. nodorum spores in a liquid medium (e.g., Czapek-Dox V8) and incubate with shaking to obtain a healthy mycelial culture.
-
Protoplast Generation: Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer to digest the fungal cell walls and release protoplasts.
-
Transformation: Mix the isolated protoplasts with the transforming DNA (e.g., a gene disruption cassette or an overexpression vector) and PEG solution. The PEG facilitates the uptake of DNA into the protoplasts.
-
Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and a selective agent (e.g., hygromycin B) to select for successful transformants.
-
Verification: Screen putative transformants using PCR and Southern blot analysis to confirm the desired genetic modification.[1]
Detached Wheat Leaf Assay for Virulence Assessment
This in vitro assay provides a controlled and efficient method for evaluating the virulence of different P. nodorum strains.
Detailed Steps:
-
Leaf Preparation: Excise healthy, young wheat leaves (approximately 5-8 cm in length).
-
Mounting: Place the leaf segments, adaxial side up, on a solid medium (e.g., water agar with a low concentration of benzimidazole to retard senescence) in Petri dishes.
-
Inoculation: Apply a spore or mycelial suspension of the P. nodorum strain to be tested onto the center of each leaf segment.
-
Incubation: Incubate the inoculated plates under controlled conditions of light (e.g., a 16-hour photoperiod) and temperature (e.g., 22-25°C).
-
Disease Assessment: After a set incubation period (e.g., 5-8 days), measure the area of the necrotic lesions that have developed on the leaves. This can be done using image analysis software.[5][6]
Extraction and Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound in fungal cultures or infected plant tissues.
Detailed Steps:
-
Extraction: Homogenize the fungal mycelium or infected leaf tissue in an organic solvent (e.g., acetone or methanol).
-
Partitioning: Partition the crude extract against an immiscible solvent (e.g., ethyl acetate) to separate the this compound from polar compounds.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (e.g., acetonitrile).
-
Detection and Quantification: Monitor the eluate at the characteristic absorbance wavelength of this compound (around 470 nm). Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
References
- 1. Preparation and Genetic Transformation of Parastagonospora nodorum Protoplasts [protocols.io]
- 2. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Anatomy of Fungal Eye: Fungal Photoreceptors and Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A triple threat: the Parastagonospora nodorum SnTox267 effector exploits three distinct host genetic factors to cause disease in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Elsinochrome A, a perylenequinone phytotoxin produced by various fungi of the Elsinoë genus. The following protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to assist in the accurate and reliable analysis of this compound in various matrices, particularly from fungal cultures.
Introduction
This compound is a red-orange pigment and a non-host-selective phytotoxin that plays a role in the virulence of certain plant pathogenic fungi.[1] Its detection and quantification are crucial for research in phytopathology, natural product chemistry, and drug development, where it may be investigated as a potential photosensitizer. The analytical methods detailed herein provide the necessary tools for the qualitative and quantitative assessment of this compound.
Quantitative Data Summary
A critical aspect of selecting an appropriate analytical method is its performance characteristics. The following table summarizes the quantitative data for the different analytical techniques used for this compound determination.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-DAD | 0.01 - 0.35 µg/mL[2][3] | 0.03 - 1.07 µg/mL[2][3] | 0.5 - 100 µg/mL[4] | 98.33 - 101.12%[2][3] |
| LC-MS/MS | 1.8 - 7.9 µg/kg[5] | 0.5 - 400 µg/kg | Not Specified | 74.0 - 106.0% |
| UV-Vis Spectrophotometry | Not Specified | 0.6 mg[6] | R² ≥ 0.99[6] | 107%[6] |
Note: Data presented is based on representative values from literature for similar compounds or general method capabilities and may vary depending on the specific matrix and experimental conditions.[2][3][4][5][6]
Experimental Protocols
Sample Preparation from Fungal Cultures
A generic and effective sample preparation protocol is essential for reliable quantification.
Protocol:
-
Extraction:
-
For fungal mycelia grown on solid agar, excise a defined number of agar plugs (e.g., 20 plugs of 5 mm diameter).[2]
-
For liquid cultures, separate the mycelia from the broth by filtration.
-
Extract the mycelia or agar plugs twice with acetone or ethyl acetate in the dark, with agitation.[2]
-
Combine the extracts.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined extracts under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent compatible with the subsequent analytical method (e.g., methanol/water (50:50, v/v) for HPLC and LC-MS/MS).
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in purified or partially purified extracts.
Protocol:
-
Instrumentation: HPLC system with a Diode-Array Detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 90-10% B (linear gradient)
-
30-35 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantification: Prepare a standard curve of this compound in the mobile phase over a suitable concentration range (e.g., 0.5 - 100 µg/mL).[4]
References
- 1. Determination of a transcriptional regulator-like gene involved in biosynthesis of elsinochrome phytotoxin by the citrus scab fungus, Elsinoë fawcettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Dissolution Method with Spectrophotometric Analysis for Diacerhein Capsules [mdpi.com]
Elsinochrome A: Application Notes and Protocols for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (EA) is a naturally occurring perylenequinone pigment that has emerged as a promising photosensitizer for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, EA efficiently generates reactive oxygen species (ROS), including singlet oxygen, which induces cellular apoptosis and autophagy. These characteristics make it a compelling candidate for the treatment of various malignancies, with particularly noteworthy activity demonstrated against melanoma. This document provides a comprehensive overview of EA's photophysical properties, its mechanism of action in PDT, and detailed protocols for its application in preclinical cancer research.
Photophysical and Photochemical Properties of this compound
This compound exhibits favorable photophysical and photochemical properties for a photosensitizer. It possesses a high singlet oxygen quantum yield, a critical factor for effective photodynamic therapy.
| Property | Value/Description | Reference |
| Maximum Absorption (λmax) | ~460-470 nm | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (exact value to be determined) | [2][3][4] |
| Solubility | Poor in aqueous solutions, soluble in organic solvents like DMSO. | General Knowledge |
| Mechanism of Action | Type II photodynamic process, primarily generating singlet oxygen. Also capable of producing other ROS. | [1] |
Mechanism of Action in Photodynamic Therapy
The anticancer effect of this compound-mediated PDT is primarily driven by the generation of cytotoxic ROS, which trigger a cascade of cellular events culminating in cell death.
Signaling Pathway of this compound in Photodynamic Therapy
Caption: Mechanism of this compound in Photodynamic Therapy.
Upon light activation, this compound transitions to an excited triplet state. This excited state transfers energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). The accumulation of ROS, particularly singlet oxygen, induces oxidative stress, leading to damage of cellular components. A primary target of EA-PDT is the mitochondria, where it can disrupt the mitochondrial membrane potential and trigger the intrinsic apoptotic pathway. Additionally, EA-PDT has been shown to induce autophagy, a cellular self-degradation process that can also contribute to cell death in the context of cancer therapy.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound in photodynamic therapy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound-PDT on cancer cells, such as the B16 melanoma cell line.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability after EA-PDT.
Materials:
-
B16 melanoma cells
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Light source (e.g., LED array with a peak wavelength of ~460 nm)
-
Microplate reader
Procedure:
-
Seed B16 melanoma cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 4 hours in the dark at 37°C.
-
Irradiate the plates with a 460 nm light source at a specific light dose (e.g., 5-20 J/cm²). A no-light control plate should be kept in the dark.
-
After irradiation, replace the medium with fresh culture medium and incubate for an additional 24 to 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation following this compound-PDT.[5]
Experimental Workflow for ROS Detection
Caption: Workflow for detecting intracellular ROS after EA-PDT.
Materials:
-
B16 melanoma cells
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Light source (~460 nm)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed B16 melanoma cells in appropriate culture vessels (e.g., 96-well black plates for plate reader analysis or glass-bottom dishes for microscopy).
-
Allow cells to adhere for 24 hours.
-
Treat the cells with the desired concentration of this compound for 4 hours in the dark.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess DCFH-DA.
-
Add PBS or phenol red-free medium to the cells.
-
Immediately expose the cells to light (~460 nm) for a short duration (e.g., 1-5 minutes).
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/525 nm) or visualize under a fluorescence microscope.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound-PDT using flow cytometry.[1][5][6][7][8][9]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis after EA-PDT.
Materials:
-
B16 melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed B16 melanoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound and irradiate as described in the cell viability protocol.
-
Incubate the cells for a designated period (e.g., 6, 12, or 24 hours) to allow for apoptosis to occur.
-
Harvest the cells by trypsinization, and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
In Vivo Murine Melanoma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-PDT in a murine melanoma model.[10][11][12][13]
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of EA-PDT efficacy.
Materials:
-
C57BL/6 mice
-
B16 melanoma cells
-
This compound formulated for in vivo administration
-
Light source with appropriate wavelength and power
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁵ B16 melanoma cells into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach a volume of approximately 50-100 mm³.
-
Randomly assign mice to different treatment groups: vehicle control, this compound alone, light alone, and this compound-PDT.
-
Administer this compound at a predetermined dose via an appropriate route (e.g., intratumoral or intravenous injection).
-
After a specific drug-light interval (e.g., 4-24 hours) to allow for optimal tumor accumulation, irradiate the tumor area with a specific light dose (e.g., 50-150 J/cm²).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and histological analysis (e.g., H&E staining, TUNEL assay).
-
Calculate the tumor growth inhibition rate.
Data Presentation
Table 1: In Vitro Efficacy of this compound-PDT on B16 Melanoma Cells (Hypothetical Data)
| This compound Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) | Apoptosis Rate (%) |
| 0 | 10 | 100 ± 5.2 | 4.5 ± 1.1 |
| 1 | 0 | 98.2 ± 4.5 | 5.1 ± 1.3 |
| 1 | 10 | 45.3 ± 3.8 | 52.8 ± 4.7 |
| 5 | 10 | 15.1 ± 2.1 | 85.6 ± 6.2 |
| 10 | 10 | 5.4 ± 1.5 | 92.3 ± 5.5 |
Table 2: In Vivo Efficacy of this compound-PDT in a Murine Melanoma Model (Hypothetical Data)
| Treatment Group | Drug Dose (mg/kg) | Light Dose (J/cm²) | Tumor Growth Inhibition (%) |
| Control (Vehicle + Light) | 0 | 100 | 0 |
| This compound only | 5 | 0 | 10.2 ± 3.5 |
| Light only | 0 | 100 | 5.1 ± 2.1 |
| This compound-PDT | 5 | 100 | 85.7 ± 7.8 |
Conclusion
This compound is a potent photosensitizer with significant potential for application in photodynamic therapy, particularly for melanoma. The provided protocols offer a framework for the preclinical evaluation of its efficacy. Further research is warranted to optimize treatment parameters and explore its full therapeutic potential in various cancer models.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. In vitro and in vivo effects of photodynamic therapy on murine malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy of experimental B-16 melanoma in mice with tumor-targeted 5,10,15,20-tetraphenylporphin-loaded PEG-PE micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluence rate effects on photodynamic therapy of B16 pigmented melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the Pathomorphological Pattern of the Efficiency of Photodynamic Therapy of Murine Melanoma B16 Using a New Photosensitizer Based on Chlorin e6 Conjugate with a Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Elsinochrome A: Application Notes and Protocols for Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A is a naturally occurring red-orange pigment belonging to the perylenequinone class of mycotoxins.[1] Produced by various fungal species of the genus Elsinoë, it plays a significant role in the pathogenesis of plant diseases such as citrus scab (Elsinoë fawcettii) and peanut scab (Elsinoë arachidis).[2][3] The fungicidal potential of this compound lies in its potent photosensitizing activity. Upon exposure to light, it generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which are highly toxic to cells and can induce necrotic lesions.[4] This photodynamic activity makes this compound a compelling candidate for development as a novel agricultural fungicide, particularly in the context of increasing resistance to conventional fungicides.
These application notes provide a comprehensive overview of the available data and protocols for researchers investigating the use of this compound in an agricultural context.
Quantitative Data Summary
While extensive data on the efficacy of this compound against a wide range of plant pathogenic fungi is still emerging, in vitro studies have demonstrated its potent antifungal activity. The following table summarizes key quantitative data from a study on the human pathogenic yeast Candida albicans, which serves as an initial indicator of its antifungal potential. It is important to note that further research is required to establish the efficacy against relevant agricultural pathogens.
| Parameter | Organism | Concentration | Efficacy/Effect | Light Condition | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 1 µg/mL | Potent antifungal activity | Irradiation required | [5] |
| Sessile Minimum Inhibitory Concentration (SMIC₈₀) | Candida albicans | 16 µg/mL | 80% inhibition of biofilm formation | Irradiation required | [5] |
Mechanism of Action: A Photodynamic Fungicide
The fungicidal activity of this compound is primarily attributed to its function as a photosensitizer. The proposed mechanism of action is a light-dependent process that leads to oxidative stress and subsequent cell death in fungal pathogens.
References
- 1. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp1.eppo.int [pp1.eppo.int]
- 4. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Antifungal Activity of Hypocrellin A Against Candida albicans [agris.fao.org]
Application Note: Quantitative Analysis of Elsinochrome A in Fungal Extracts using Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Elsinochrome A, a perylenequinone phytotoxin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reversed-phase chromatographic separation on a C18 column is coupled with electrospray ionization (ESI) in positive ion mode and detection using Multiple Reaction Monitoring (MRM). This method is suitable for the quantitative analysis of this compound in extracts from fungal cultures, aiding researchers in plant pathology, natural product chemistry, and drug development in studying its biosynthesis, function, and potential applications.
Introduction
This compound is a red-orange pigment and a non-host-selective phytotoxin produced by several species of the fungal genus Elsinoë.[1] It is a key virulence factor in diseases such as citrus scab.[2] The toxic effects of this compound are primarily mediated through the generation of reactive oxygen species (ROS) upon exposure to light, leading to cellular damage.[1][3] The ability to accurately quantify this compound is crucial for understanding its role in fungal pathogenesis and for exploring its potential as a photosensitizer in therapeutic applications.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[4] This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from fungal mycelia using an LC-MS/MS system.
Experimental
Sample Preparation: Extraction of this compound from Fungal Mycelia
This protocol is a general guideline and may require optimization depending on the fungal species and culture conditions.
-
Harvesting Mycelia: Fungal mycelia are harvested from solid or liquid culture by scraping or filtration.
-
Extraction:
-
To the collected mycelia, add a suitable volume of acetone or ethyl acetate (e.g., 10 mL per gram of wet mycelia).[3]
-
Homogenize the sample using a bead beater or mortar and pestle.
-
Sonicate the sample for 15 minutes in a sonicator bath.
-
Centrifuge the extract at 4,000 x g for 10 minutes to pellet the cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent compatible with the LC mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
The following are recommended starting conditions and may require further optimization for your specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Precursor Ion (m/z) | 545.1 |
| Product Ion (m/z) - Quantifier | To be determined experimentally |
| Product Ion (m/z) - Qualifier | To be determined experimentally |
| Collision Energy (eV) | To be determined by optimization |
Note: The precursor ion for this compound ([M+H]+) is m/z 545.1.[5] The product ions and optimal collision energy for the MRM transitions should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using a series of known concentrations of an this compound analytical standard. The peak area of the quantifier MRM transition is plotted against the concentration. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Table 2: Representative Calibration Curve Data for this compound
| Standard Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | 15,234 |
| 5 | 78,956 |
| 10 | 155,879 |
| 50 | 798,543 |
| 100 | 1,602,345 |
| 250 | 4,056,789 |
| 500 | 8,123,456 |
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Elsinochrome A Derivatives for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (EA) is a naturally occurring perylenequinone pigment with significant potential as a photosensitizer in photodynamic therapy (PDT). Its high singlet-oxygen quantum yield makes it a promising candidate for targeted cancer treatment.[1][2] However, the therapeutic application of this compound is significantly hampered by its poor aqueous solubility, which limits its bioavailability and formulation possibilities.[3] To overcome this challenge, the development of water-soluble derivatives of this compound is a critical area of research.
These application notes provide a comprehensive overview of the synthesis and characterization of this compound derivatives with enhanced solubility, focusing on the well-documented example of 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA). Detailed protocols for synthesis, solubility assessment, and analytical characterization are provided to guide researchers in this field. Furthermore, the underlying mechanism of action of this compound in PDT, involving the generation of reactive oxygen species (ROS) and subsequent activation of cell death pathways, is illustrated.
Data Presentation
The development of water-soluble derivatives of this compound is primarily aimed at improving its physicochemical properties for better drug delivery. A direct comparison of the aqueous solubility of the parent compound and its derivative highlights the success of chemical modification.
| Compound | Structure | Aqueous Solubility | Reference |
| This compound (EA) | (Structure of this compound) | Poorly soluble in water | [3] |
| 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA) | (Structure of MPEA) | 5.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA)
This protocol is adapted from the synthesis of similar water-soluble hypocrellin derivatives and the reported synthesis of MPEA.[4]
Materials:
-
This compound (EA)
-
3-Mercapto-1-propanesulfonic acid sodium salt
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of pyridine in a round-bottom flask.
-
Addition of Sulfonating Agent: Add a molar excess (e.g., 5-10 equivalents) of 3-mercapto-1-propanesulfonic acid sodium salt to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the pyridine under reduced pressure.
-
Purification:
-
Resuspend the residue in a small amount of DCM.
-
Load the mixture onto a silica gel column pre-equilibrated with DCM.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH in DCM).
-
Collect the fractions containing the desired product (MPEA), identified by TLC analysis.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield MPEA as a solid.
-
Characterization: Confirm the structure and purity of the synthesized MPEA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard protocol for determining the thermodynamic solubility of a compound.
Materials:
-
This compound or MPEA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable C18 column
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the test compound (this compound or MPEA) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Analyze the standard solutions and the supernatant from the solubility experiment by HPLC-UV at the appropriate wavelength (e.g., 460 nm for perylenequinones).[5][6]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.
-
Protocol 3: HPLC Analysis of this compound and its Derivatives
This protocol provides a general method for the analysis of perylenequinones.[5][6]
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound and MPEA standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of acetonitrile and water. A common ratio is 70:30 (acetonitrile:water).[5][6]
-
HPLC System Setup:
-
Sample Preparation: Dissolve the this compound or MPEA samples in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Injection and Analysis: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to this compound and MPEA based on their retention times compared to standards. The peak area can be used for quantification.
Mandatory Visualization
Signaling Pathway of this compound-mediated Photodynamic Therapy
This compound, upon activation by light, generates reactive oxygen species (ROS), which induce cellular damage and trigger programmed cell death (apoptosis) and autophagy. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of this compound-mediated PDT.
Experimental Workflow for Synthesis and Evaluation of MPEA
The following diagram outlines the general workflow for the development and initial evaluation of water-soluble this compound derivatives.
Caption: Workflow for MPEA synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assays of Elsinochrome A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (EA) is a naturally occurring perylenequinone pigment produced by several species of the Elsinoë fungus. It is recognized for its potent photosensitizing properties, which lead to the generation of reactive oxygen species (ROS) upon light exposure, making it a compound of interest for photodynamic therapy (PDT) in cancer treatment. Beyond its photo-activated effects, understanding the intrinsic cytotoxicity of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a detailed overview of standard in vitro assays to evaluate the cytotoxicity of this compound, complete with experimental protocols and data presentation guidelines.
Data Presentation
A systematic presentation of quantitative data is essential for comparing the cytotoxic effects of this compound across different cell lines and experimental conditions. Below are example tables that can be used to summarize key cytotoxicity parameters.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Light Conditions | Reference |
| B16 | Melanoma | PDT-based assay | 24 | Data not available | With photo-activation | [1] |
| Citrus protoplasts | N/A | Cell Viability | 6 | Data not available | With photo-activation | |
| Tobacco protoplasts | N/A | Cell Viability | 1 | Data not available | With photo-activation |
Note: Specific IC50 values for this compound, particularly without photo-activation, are not widely available in the reviewed literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.
Table 2: Apoptosis and Necrosis Analysis of this compound-Treated Cells
| Cell Line | Concentration of EA (µM) | Treatment Duration (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Example: MCF-7 | 10 | 24 | * empirically determined | empirically determined | empirically determined | empirically determined |
| Example: MCF-7 | 20 | 24 | empirically determined* | empirically determined | empirically determined | empirically determined |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration of EA (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: A549 | 5 | 24 | empirically determined | empirically determined | empirically determined |
| Example: A549 | 10 | 24 | empirically determined | empirically determined | empirically determined |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit). % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC and PI staining kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathways and Visualizations
This compound, particularly in the context of photodynamic therapy, exerts its cytotoxic effects primarily through the induction of oxidative stress, leading to apoptosis and autophagy.[1]
Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Photodynamic Cytotoxicity
The primary mechanism of this compound's phototoxicity involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death.
References
Application Notes and Protocols for the Heterologous Biosynthesis of Elsinochrome A in Aspergillus nidulans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perylenequinones, such as Elsinochrome A, are a class of aromatic polyketides known for their potent light-induced bioactivities, making them promising candidates for applications in photodynamic therapy and agriculture.[1][2] The native producers of these compounds are often difficult to cultivate or genetically manipulate. Heterologous expression in a well-characterized fungal host like Aspergillus nidulans provides a powerful platform for elucidating biosynthetic pathways, characterizing key enzymes, and engineering strains for improved production of these valuable metabolites.[3][4]
This document provides detailed protocols and data related to the heterologous biosynthesis of this compound from the wheat pathogen Parastagonospora nodorum in an engineered Aspergillus nidulans strain. The work described involves the expression of the entire 27 kbp elc biosynthetic gene cluster and demonstrates the critical role of a novel flavin-dependent monooxygenase, ElcH, in the final cyclization step to form this compound.[1][5] In the absence of this enzyme, the pathway is redirected to produce related hypocrellin compounds, showcasing the potential for pathway engineering to generate novel derivatives.[1][2]
Data Presentation
The heterologous expression of the elc gene cluster from P. nodorum in A. nidulans successfully reconstituted the biosynthesis of perylenequinones. The final products depended on the specific set of genes expressed, confirming the function of key enzymes in the pathway. While the primary literature qualitatively confirms the production of these compounds via LC-MS, specific quantitative yields (e.g., mg/L) for the heterologous host are not provided. The following table summarizes the compounds produced by different engineered strains.
Table 1: Metabolite Profile of Engineered Aspergillus nidulans Strains
| Strain / Expressed Genes | Key Enzyme(s) Introduced | Major Metabolite(s) Produced | Reference |
| A. nidulans LO7890 + pYFAC-CH6 | elcA-G (Full cluster without elcH) | Hypocrellin (Compound 6 ) & Novel Hypocrellin (Compound 12 ) | [1] |
| A. nidulans LO7890 + pYFAC-CH6 + elcH | elcA-H (Complete Cluster) | This compound (Compound 1 ) | [1] |
| A. nidulans LO7890 | elcA only | Nor-toralactone (Compound 7 ) | [1] |
| A. nidulans LO7890 | elcA + elcB-MT | Toralactone (Compound 8 ) | [1] |
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the reconstituted biosynthetic pathway for this compound and the diversion to hypocrellins in the absence of the elcH gene product.
Caption: Proposed biosynthetic pathway for this compound in A. nidulans.
Experimental Workflow
This diagram outlines the overall workflow for expressing the elc gene cluster and analyzing the resulting metabolites.
Caption: Workflow for heterologous expression of this compound.
Experimental Protocols
The following protocols are synthesized from the primary literature and established methods for Aspergillus nidulans.[1]
Protocol 1: Construction of the pYFAC-elc Expression Vector
This protocol uses yeast-mediated homologous recombination to clone the large elc gene cluster into the pYFAC shuttle vector.
Materials:
-
High-fidelity DNA polymerase
-
Genomic DNA from P. nodorum
-
pYFAC-CH1 shuttle vector
-
Restriction enzyme (e.g., NotI)
-
Primers with tails homologous to the pYFAC vector
-
Saccharomyces cerevisiae competent cells (e.g., BJ5464)
-
Yeast transformation kit (e.g., Lithium Acetate method)
-
Yeast selective media (e.g., SD-Ura)
-
Zymolyase and plasmid miniprep kits for yeast
Procedure:
-
Amplification of the elc Cluster:
-
Design primers to amplify the entire 27 kbp elc gene cluster from P. nodorum gDNA. Add 40-50 bp tails to the 5' ends of the primers that are homologous to the regions flanking the cloning site in the pYFAC-CH1 vector.
-
Perform a long-range PCR using a high-fidelity polymerase to amplify the cluster.
-
Verify the PCR product size and purity using gel electrophoresis.
-
-
Vector Preparation:
-
Linearize the pYFAC-CH1 vector at the cloning site using a suitable restriction enzyme (e.g., NotI).
-
Purify the linearized vector using a PCR purification kit.
-
-
Yeast Homologous Recombination:
-
Co-transform the amplified elc cluster PCR product (~1-2 µg) and the linearized pYFAC-CH1 vector (~200 ng) into competent S. cerevisiae cells using a standard lithium acetate protocol.
-
Plate the transformation mixture onto synthetic defined (SD) medium lacking uracil to select for yeast that have successfully recombined the vector and insert.
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Plasmid Rescue and Verification:
-
Inoculate several positive yeast colonies into liquid SD-Ura medium and grow overnight.
-
Harvest the yeast cells and spheroplast them using zymolyase.
-
Extract the plasmid DNA (now pYFAC-CH6) using a yeast plasmid miniprep kit.
-
Transform the rescued plasmid into competent E. coli (e.g., DH5α) for amplification.
-
Verify the correct assembly of pYFAC-CH6 via restriction digest analysis and sequencing.
-
Protocol 2: Protoplast Transformation of Aspergillus nidulans
Materials:
-
A. nidulans LO7890 spores
-
Minimal medium (MM) with appropriate supplements
-
Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.6 M KCl)
-
PEG-CaCl₂ solution (40% PEG 4000, 50 mM CaCl₂)
-
Regeneration agar (MM with osmotic stabilizer)
Procedure:
-
Spore Germination:
-
Inoculate 1x10⁸ spores of A. nidulans LO7890 into 100 mL of liquid minimal medium.
-
Incubate at 37°C with shaking (200 rpm) for 5-6 hours until germlings are visible.
-
-
Protoplast Formation:
-
Harvest germlings by filtration through Miracloth and wash with osmotic stabilizer solution.
-
Resuspend the mycelia in 10 mL of osmotic stabilizer containing the protoplasting enzyme mix (e.g., 10-20 mg/mL).
-
Incubate at 30°C with gentle shaking (~80 rpm) for 2-3 hours, periodically checking for protoplast formation under a microscope.
-
-
Protoplast Purification:
-
Separate protoplasts from mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by gentle centrifugation (e.g., 1,000 x g for 10 min).
-
Wash the protoplasts twice with ice-cold osmotic stabilizer solution.
-
Resuspend the final protoplast pellet in a suitable buffer to a concentration of ~1x10⁸ protoplasts/mL.
-
-
Transformation:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the pYFAC-CH6 plasmid DNA.
-
Incubate on ice for 20 minutes.
-
Add 1 mL of PEG-CaCl₂ solution, mix gently by inversion, and incubate at room temperature for 20 minutes.
-
Plate the entire transformation mix onto regeneration agar plates.
-
Incubate at 37°C for 2-4 days until transformant colonies appear.
-
Protocol 3: Fermentation, Induction, and Metabolite Extraction
Materials:
-
Minimal medium with 1% glucose (repressing medium)
-
Minimal medium with 100 mM threonine (inducing medium)[6][7]
-
Acetone
-
Sterile flasks
Procedure:
-
Seed Culture:
-
Inoculate spores from a confirmed transformant into 50 mL of repressing minimal medium (containing glucose).
-
Incubate at 37°C, 200 rpm for 24-48 hours to generate sufficient mycelial biomass.
-
-
Induction:
-
Harvest the mycelia by filtration under sterile conditions.
-
Wash the mycelia with sterile water to remove any residual glucose.
-
Transfer the washed mycelia to 50 mL of inducing minimal medium (containing threonine as the sole carbon source). This step replaces the native elcR promoter with the alcA promoter, allowing for controlled expression.[1]
-
Incubate the culture at 37°C, 200 rpm for 4 days.[1]
-
-
Metabolite Extraction:
-
After the induction period, harvest the mycelia by vacuum filtration.
-
Freeze-dry the mycelia and record the dry weight.
-
Submerge the dried mycelia in acetone (e.g., 10 mL per gram of dry weight) and sonicate for 30 minutes.
-
Allow the extraction to proceed for 2-4 hours at room temperature with occasional shaking.
-
Filter the mixture to separate the mycelial debris from the acetone extract.
-
Evaporate the acetone solvent under reduced pressure to yield the crude extract.
-
Resuspend the extract in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 4: LC-DAD-MS Analysis
Materials:
-
HPLC system with a Diode Array Detector (DAD) and coupled Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Inject 10 µL of the sample onto the C18 column.
-
Use a flow rate of 1.0 mL/min.
-
Run a linear gradient, for example:
-
0-2 min: 10% B
-
2-25 min: 10% to 100% B
-
25-30 min: 100% B
-
30-32 min: 100% to 10% B
-
32-35 min: 10% B
-
-
-
Detection and Analysis:
-
Monitor the elution using the DAD detector across a range of wavelengths (e.g., 200-600 nm). Perylenequinones have characteristic UV-Vis spectra.[1]
-
Configure the MS to acquire data in positive ion mode, scanning a mass range of m/z 150-1000.
-
Identify this compound by its expected mass ion of [M+H]⁺ = 549 and characteristic UV-Vis spectrum.[1]
-
Identify hypocrellin shunt products by their expected mass ion of [M+H]⁺ = 547.[1]
-
References
- 1. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Part:BBa K678001 - parts.igem.org [parts.igem.org]
- 7. Part:BBa K2092002 - parts.igem.org [parts.igem.org]
Scale-Up Production of Elsinochrome A Through Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up production of Elsinochrome A, a perylenequinone pigment with significant photodynamic activity, through fermentation of the fungus Elsinoë fawcettii. These guidelines cover optimized fermentation conditions, downstream processing, and analytical quantification, designed to facilitate the transition from laboratory-scale to larger-scale production for research and drug development purposes.
Introduction
This compound is a polyketide-derived photosensitizer pigment produced by various fungal species of the genus Elsinoë, the causal agents of scab diseases in citrus and other plants.[1][2] Structurally similar to other perylenequinones like cercosporin and hypocrellin, this compound exhibits potent photodynamic activity.[3][4] Upon irradiation with light, it generates reactive oxygen species (ROS) such as singlet oxygen and superoxide ions, leading to cytotoxicity.[2] This property makes it a compound of interest for applications in photodynamic therapy and as a potential agrochemical. The production of this compound is intricately regulated by environmental factors, with light being a critical initiator of its biosynthesis.[5] This document outlines a comprehensive approach to scale up its production via submerged fermentation.
Application Notes
Strain Maintenance and Inoculum Development
Successful fermentation begins with a healthy and productive inoculum. Elsinoë fawcettii is a slow-growing fungus, requiring careful handling to ensure viability and pigment production capacity.[6]
-
Long-Term Storage: For long-term preservation, mycelial plugs of E. fawcettii grown on Potato Dextrose Agar (PDA) should be stored in cryovials containing 10-15% glycerol at -80°C.
-
Working Cultures: Working cultures can be maintained on PDA plates. Inoculate fresh PDA plates with a mycelial plug from a stock culture and incubate at 25-28°C under continuous light (e.g., cool white fluorescent light) for 10-15 days, or until the characteristic red-orange pigmentation is well-developed.[6]
-
Seed Culture (Shake Flask): To prepare a liquid inoculum for the bioreactor, transfer several mycelial plugs from a mature PDA plate into a shake flask containing a suitable seed medium (see Table 1). Incubate at 25-28°C with agitation (e.g., 150-180 rpm) for 5-7 days under continuous light. A successful seed culture will show pigmented mycelial pellets or aggregates.
Fermentation Process
The production of this compound is typically carried out via submerged fermentation. The process is highly dependent on media composition and physical parameters, especially the presence of light.
-
Medium Composition: A nutrient-rich medium is essential for both biomass growth and secondary metabolite production. High sucrose concentrations and limiting nitrogen conditions have been shown to favor Elsinochrome synthesis.[5] The medium should also be supplemented with specific ions that can enhance production.[5] An optimized medium formulation is presented in Table 1.
-
Bioreactor Operation: The transition from shake flasks to a stirred-tank bioreactor requires careful control of environmental parameters to maintain productivity. As a light-dependent process, the bioreactor must be equipped with an appropriate internal or external light source. Key parameters for different scales are summarized in Table 2. It is crucial to monitor and control dissolved oxygen (DO), as it can significantly impact fungal morphology and secondary metabolite production.
Downstream Processing: Extraction and Purification
This compound is an intracellular pigment, meaning it is contained within the fungal mycelium.[4] The downstream process, therefore, involves separating the biomass from the fermentation broth, followed by extraction and purification of the pigment.
-
Harvesting: The fungal biomass is separated from the culture broth by filtration (e.g., using a Büchner funnel with filter paper for lab-scale or a filter press for larger scales) or centrifugation.
-
Extraction: The harvested mycelial biomass is dried (e.g., lyophilization or oven-drying at low temperature) and then ground to a fine powder to increase the surface area for extraction. The pigment is then extracted using an organic solvent such as acetone or ethyl acetate.[4] Multiple extraction cycles are recommended to ensure maximum recovery.
-
Purification: The crude extract is typically purified using chromatographic techniques. A multi-step approach is often necessary to achieve high purity.
-
Silica Gel Column Chromatography: This is an effective initial purification step to separate this compound from other less polar or more polar compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound suitable for biological assays or as an analytical standard, a final purification step using preparative reverse-phase HPLC is recommended.
-
Analytical Quantification
Accurate quantification of this compound is essential for process optimization and yield determination. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the method of choice.
-
Sample Preparation: A known weight of the crude extract or purified fraction is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
HPLC Conditions: The sample is analyzed on a C18 reverse-phase column. The mobile phase typically consists of a gradient of acidified water and acetonitrile.
-
Quantification: this compound is detected by its characteristic absorbance spectrum (with a maximum absorbance around 468-470 nm).[4] Quantification is performed by comparing the peak area to a standard curve prepared from a pure this compound standard.
Data Presentation
Table 1: Optimized Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) | Role |
| Sucrose | 60.0 | Primary Carbon Source |
| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, Growth Factors |
| Casein Hydrolysate | 5.0 | Nitrogen Source, Amino Acids |
| KH₂PO₄ | 1.0 | Phosphorus Source, Buffering Agent |
| MgSO₄·7H₂O | 0.5 | Magnesium Source, Enzyme Cofactor |
| FeSO₄·7H₂O | 0.01 | Iron Source, Enzyme Cofactor |
| CuSO₄·5H₂O | 0.005 | Copper Source, Enzyme Cofactor |
| MnSO₄·H₂O | 0.005 | Manganese Source, Enzyme Cofactor |
Note: The optimal concentrations of these components may require further refinement based on the specific strain and bioreactor conditions.
Table 2: Key Fermentation Parameters for Scale-Up of this compound Production
| Parameter | Shake Flask (Lab-Scale) | 5L Bioreactor (Pilot-Scale) | 50L Bioreactor (Pilot-Scale) |
| Working Volume | 100 mL in 250 mL flask | 3.5 L | 35 L |
| Inoculum Size (% v/v) | 5 - 10% | 5 - 10% | 5 - 10% |
| Temperature (°C) | 25 - 28 | 25 - 28 | 25 - 28 |
| pH | 5.5 - 6.5 (initial) | 6.0 (controlled) | 6.0 (controlled) |
| Agitation (rpm) | 150 - 180 | 200 - 400 | 150 - 300 |
| Aeration (vvm) | N/A | 0.5 - 1.0 | 0.5 - 1.0 |
| Dissolved Oxygen (% DO) | N/A | > 30% (controlled cascade) | > 30% (controlled cascade) |
| Light Condition | Continuous Light | Continuous Light | Continuous Light |
| Fermentation Time (days) | 10 - 15 | 10 - 15 | 10 - 15 |
Note: These parameters are starting points and should be optimized for each specific scale and bioreactor configuration. Agitation and aeration rates need to be carefully balanced to provide sufficient oxygen transfer without causing excessive shear stress on the fungal mycelia.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic analysis of Elsinoë arachidis reveals its potential pathogenic mechanism and the biosynthesis pathway of elsinochrome toxin | PLOS One [journals.plos.org]
Application Notes and Protocols: Formulation and Experimental Use of Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsinochrome A (EA) is a perylenequinone pigment produced by several species of fungi, notably from the genus Elsinoë. It functions as a potent photosensitizer, meaning that upon exposure to light, it generates reactive oxygen species (ROS), including singlet oxygen and superoxide anions. This phototoxicity makes this compound a compound of significant interest for various experimental applications, particularly in photodynamic therapy (PDT) for cancer research and as a tool to study oxidative stress-induced cell death pathways. These application notes provide detailed protocols for the formulation and experimental use of this compound, with a focus on in vitro cell-based assays.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₀H₂₄O₁₀ | N/A |
| Molecular Weight | 544.5 g/mol | N/A |
| Appearance | Red/orange crystalline solid | [1] |
| Solubility | ||
| DMSO | Soluble. While a specific value is not readily available, related compounds are soluble at ≥20 mg/mL. It is recommended to test solubility empirically for high concentrations. | [2] |
| Ethanol | Sparingly soluble. | [3] |
| Water | Insoluble. A derivative, 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA), has a water solubility of 5.1 mg/mL. | [4] |
| Singlet Oxygen Quantum Yield | ~0.98 | [4] |
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under sterile conditions. To minimize handling of small quantities, it is advisable to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 5.45 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, brief sonication in a water bath can be applied.
-
Sterilization: As this compound is dissolved in sterile DMSO under aseptic conditions, further sterilization by filtration is typically not required and may lead to loss of compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles and photodegradation. Store at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Photodynamic Therapy (PDT) Protocol
This protocol outlines a general procedure for evaluating the photodynamic efficacy of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Light source with appropriate wavelength for excitation of this compound (e.g., broadband visible light or a specific wavelength laser)
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: The following day, remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired final concentration of this compound. A concentration range of 10-100 ng/mL can be a starting point for optimization.[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 4-24 hours) at 37°C and 5% CO₂. The incubation should be carried out in the dark to prevent premature photosensitizer activation.
-
Light Exposure: After incubation, wash the cells with PBS to remove any unbound this compound. Add fresh, pre-warmed culture medium. Expose the cells to a light source for a defined period. The light dose (fluence) is a critical parameter and should be optimized.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-72 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay such as the MTT assay.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC₅₀ (half-maximal inhibitory concentration) of this compound with and without light activation.
Materials:
-
Cells and reagents from the PDT protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the In Vitro Photodynamic Therapy (PDT) Protocol. For determining dark toxicity, a parallel set of plates should be prepared and kept in the dark for the entire duration of the experiment.
-
MTT Addition: After the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.
| Cell Line | IC₅₀ (with light) | Reference |
| Microvascular cells | 50.97 ng/mL | [1] |
| B16 melanoma cells | Concentration-dependent phototoxicity observed | N/A |
Mechanism of Action: Signaling Pathways
This compound-mediated photodynamic therapy induces cell death primarily through the generation of ROS, which triggers both apoptosis and autophagy. A key signaling pathway implicated in this process is the ROS/Atg/Parkin pathway.
Upon light activation, this compound, which localizes in the mitochondria, generates a burst of ROS. This oxidative stress leads to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential. The increase in intracellular ROS also initiates autophagy. The subsequent signaling cascade involves the upregulation of pro-apoptotic proteins like Caspase-2 and Caspase-9, and the tumor necrosis factor (tnf), while anti-apoptotic proteins such as bcl2 and key autophagy-related proteins (atg2, atg9, atg10, and prkn/Parkin) are downregulated.[1]
Caption: this compound-mediated photodynamic therapy signaling pathway.
Experimental Workflow for In Vitro PDT
The following diagram illustrates the typical workflow for an in vitro photodynamic therapy experiment using this compound.
Caption: Experimental workflow for in vitro photodynamic therapy.
Conclusion
This compound is a promising photosensitizer for experimental research, particularly in the field of photodynamic therapy. Its ability to generate reactive oxygen species upon light activation leads to complex cellular responses involving both apoptosis and autophagy. The protocols and data presented in these application notes provide a framework for researchers to formulate and utilize this compound in their experimental designs. It is crucial to optimize parameters such as drug concentration, incubation time, and light dose for each specific cell line and experimental setup to ensure reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel this compound derivative: a study of drug delivery and photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Elsinochrome A Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Elsinochrome A.
Synthesis Troubleshooting Guide
Challenges in the synthesis of this compound, a complex perylenequinone, can arise from both biosynthetic and chemical synthesis routes. This guide addresses common issues encountered in both approaches.
Biosynthesis FAQs
Question: My fungal culture is producing low yields of this compound. What are the critical factors to consider?
Answer: The production of this compound by fungal species such as Elsinoë fawcettii is highly sensitive to environmental and nutritional factors. Key parameters to optimize include:
-
Light Exposure: Elsinochrome biosynthesis is a light-activated process. Cultures should be exposed to constant light for optimal production. Production is significantly suppressed in darkness.
-
Temperature: The optimal temperature for this compound production is typically around 25-28°C. Growth and production can be significantly reduced at temperatures below 20°C or above 30°C.
-
pH of the Medium: The pH of the culture medium can influence both fungal growth and metabolite production. While optimal pH can be species-specific, a slightly acidic to neutral pH is generally favorable.
-
Culture Medium Composition: The choice of culture medium is critical. Potato Dextrose Agar (PDA) is commonly used and has been shown to support good this compound production. The carbon-to-nitrogen ratio in the medium can also impact yield.
Question: I am observing significant amounts of side products, such as hypocrellins, in my fungal culture. How can I minimize their formation?
Answer: The formation of hypocrellins and other shunt products is a common challenge in the biosynthesis of this compound.[1] These side products arise from the instability of biosynthetic intermediates. The key enzyme ElcH is responsible for the final cyclization step to form this compound. In the absence of sufficient ElcH activity, the precursor can be converted into hypocrellins.[1]
To minimize side product formation:
-
Ensure optimal expression and activity of the ElcH enzyme if using a heterologous expression system.
-
Optimize fermentation conditions (as mentioned above) to favor the complete biosynthetic pathway towards this compound.
-
Consider that some level of side product formation is inherent to the biological system and will likely require efficient purification to resolve.
Chemical Synthesis FAQs
Question: What are the primary challenges in the chemical total synthesis of this compound?
Answer: The total synthesis of the complex, stereochemically rich structure of this compound presents several significant challenges:
-
Construction of the Perylenequinone Core: The oxidative coupling of two naphthalene units to form the pentacyclic perylenequinone core is a critical and often low-yielding step. Careful selection of oxidizing agents and reaction conditions is necessary.
-
Stereochemical Control: this compound possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry requires sophisticated stereoselective synthetic strategies.
-
Late-Stage Functionalization: Introduction of the various functional groups onto the perylenequinone core at a late stage of the synthesis can be challenging due to the complex and reactive nature of the core structure.[2][3][4][5][6]
Question: Are there any established strategies for the stereoselective synthesis of the this compound core?
Answer: While a specific total synthesis of this compound is not extensively detailed in readily available literature, strategies for the asymmetric synthesis of related perylenequinones can be adapted. A key approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the biaryl coupling reaction that forms the core.
Purification Troubleshooting Guide
The purification of this compound requires careful consideration of its chemical properties, particularly its sensitivity to light and potential for degradation.
Question: What are the initial steps for purifying this compound from a crude fungal extract?
Answer: A general workflow for the initial purification of this compound from a fungal culture is as follows:
-
Extraction: Mycelia are typically extracted with an organic solvent such as acetone or ethyl acetate.[7]
-
Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar impurities like lipids.
-
Preliminary Chromatography: Flash column chromatography on silica gel is a common next step to achieve a significant increase in purity.
Question: I am having difficulty separating this compound from its derivatives and other impurities during column chromatography. What can I do?
Answer: Co-elution of structurally similar compounds is a frequent issue. To improve separation:
-
Optimize the Solvent System: For silica gel chromatography, a mixture of a nonpolar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Systematically varying the ratio of these solvents can improve resolution.
-
Consider Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reversed-phase C18 silica gel.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a good starting point.
Question: My this compound appears to be degrading during purification. How can I prevent this?
Answer: this compound is a photosensitive molecule.[8] Degradation can be minimized by:
-
Protecting from Light: All purification steps should be carried out in glassware protected from light (e.g., wrapped in aluminum foil) or in a darkened room.
-
Avoiding Extreme pH: Exposure to strong acids or bases should be minimized as it can lead to decomposition.
-
Temperature Control: Perform purification steps at room temperature or below to minimize thermal degradation.
-
Working Efficiently: Minimize the time the compound spends in solution, especially in the presence of silica gel or other potentially acidic or basic media.
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and purification of this compound.
Table 1: Factors Influencing this compound Biosynthesis
| Factor | Optimal Condition | Effect of Suboptimal Conditions |
| Light | Constant Illumination | Drastic reduction in yield in darkness |
| Temperature | 25-28 °C | Lower yield outside this range |
| pH | Slightly acidic to neutral | Reduced production at highly acidic or alkaline pH |
Table 2: Typical Purification Parameters
| Purification Step | Stationary Phase | Mobile Phase Example | Expected Recovery |
| Flash Chromatography | Silica Gel | Chloroform:Ethyl Acetate (gradient) | 50-70% |
| Preparative HPLC | Reversed-Phase C18 | Water:Acetonitrile (gradient with 0.1% Formic Acid) | >80% |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvest the fungal mycelia from the culture medium by filtration.
-
Dry the mycelia (e.g., by lyophilization or air drying).
-
Grind the dried mycelia to a fine powder.
-
Extract the powdered mycelia with acetone or ethyl acetate at room temperature with stirring for several hours.
-
Filter the extract to remove the mycelial debris.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Visualizations
Caption: Troubleshooting workflow for this compound biosynthesis.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Late-stage C–H functionalization offers new opportunities in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elsinochrome A Production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the optimal production of Elsinochrome A, a light-activated perylenequinone phytotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary producing organisms?
This compound (ESC) is a red or orange pigmented, non-host-selective phytotoxin.[1][2][3] It is a type of perylenequinone, a class of aromatic polyketides known for their potent light-induced bioactivities.[4][5] This photosensitivity allows this compound to generate reactive oxygen species, such as singlet oxygen and superoxide, which can cause peroxidation of cell membranes.[2][3][6] Due to these properties, it plays a crucial role in the virulence of the fungi that produce it.[1][2][7][8]
The primary producers of this compound belong to the genus Elsinoë, including:
-
Elsinoë fawcettii and Elsinoë australis , the pathogens responsible for citrus scab.[2][3]
-
Elsinoë arachidis , the causal agent of peanut scab.[1]
Other fungi have also been identified as producers, such as Parastagonospora nodorum and Coniothyrium glycines.[9][10][11]
Q2: What are the most critical environmental factors influencing this compound production?
Three environmental factors are paramount for successful this compound biosynthesis: light, temperature, and pH.
-
Light: Light is the most critical factor and is indispensable for initiating this compound biosynthesis.[1][7][8] Cultures grown in constant light produce significantly higher amounts of the toxin compared to those kept in darkness, where production may be completely abolished.[1][10]
-
Temperature: The optimal temperature for this compound production is generally between 25°C and 28°C.[1] Production increases from 10°C up to this range and then begins to decrease at higher temperatures like 30°C.[1]
-
pH: The pH of the culture medium significantly affects yield. While optimal pH can vary, studies on E. fawcettii have shown that alkaline conditions can enhance production.[7]
Q3: Which culture medium is recommended for high-yield production?
Potato Dextrose Agar (PDA) is consistently reported as the most effective medium for high yields of this compound, particularly when compared to other synthetic media like CM (complete medium) or MM (minimal medium).[1][7][8] Elsinoë species produce substantially more this compound on PDA under constant light.[1][7][8]
Q4: How do carbon and nitrogen sources in the medium affect production?
The balance and type of carbon and nitrogen are crucial. High concentrations of a carbon source like sucrose (e.g., 60 g/L) coupled with limiting nitrogen conditions can promote this compound synthesis.[7][8] However, certain nitrogen sources, such as ammonium, have been found to completely inhibit its production.[7][8]
Q5: What is the genetic basis for this compound biosynthesis?
This compound is a polyketide synthesized via a complex pathway encoded by a biosynthetic gene cluster (BGC), often referred to as the 'elc' cluster.[4][5] Key enzymes in this pathway include a polyketide synthase (PKS), oxidases (like ElcE and ElcG), and a flavin-dependent monooxygenase (ElcH), which work together to construct the characteristic pentacyclic core of the molecule.[4][5] The expression of these genes is highly regulated, with light being a primary trigger for their upregulation.[9][10][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Problem: Low or No Yield of this compound
If you are experiencing lower-than-expected or no production of the red pigment, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound yield.
Detailed Troubleshooting Steps:
-
Possible Cause 1: Inadequate Light Exposure
-
Symptoms: Pale or white mycelial growth with no visible red/orange pigmentation.
-
Explanation: Light is the primary signal for the activation of the this compound biosynthetic gene cluster.[1][12] Without it, production is minimal to nonexistent.[1]
-
Solution: Ensure cultures are incubated under constant, direct light (24-hour photoperiod).[1] Avoid shading from other plates or equipment.
-
-
Possible Cause 2: Suboptimal Culture Medium
-
Symptoms: Healthy fungal growth but poor pigment production.
-
Explanation: While the fungus may grow on various media, PDA has been shown to yield the highest amounts of this compound.[7][8] Complex components in PDA likely provide essential precursors or cofactors.
-
Solution: Prepare fresh Potato Dextrose Agar for cultivation. If using a synthetic medium, ensure the carbon-to-nitrogen ratio is high and avoid ammonium-based nitrogen sources.[7][8]
-
-
Possible Cause 3: Incorrect Temperature or pH
-
Symptoms: Slow growth and/or low pigment production.
-
Explanation: Metabolic processes, including secondary metabolite production, are highly sensitive to temperature and pH.[1][13] Deviations from the optimal range of 25-28°C can significantly reduce yield.[1]
-
Solution: Calibrate your incubator to ensure it maintains a stable temperature around 28°C.[1] When preparing media, check the final pH and consider testing a range of pH values to find the optimum for your specific fungal isolate.
-
-
Possible Cause 4: Poor Fungal Isolate Health or Low Virulence
-
Symptoms: No growth or very slow growth after inoculation; no pigment even under optimal conditions.
-
Explanation: There is a direct correlation between this compound production and the pathogenicity of the fungal isolate.[1] Strains that have lost their virulence through repeated subculturing may also lose their ability to produce the toxin.
-
Solution: Revive your culture from a long-term stock (e.g., -20°C storage).[14] If the problem persists, it may be necessary to obtain a new, highly virulent field isolate.
-
Data & Experimental Protocols
Data Summary Tables
Table 1: Optimal Environmental & Nutritional Conditions for this compound Production
| Parameter | Organism | Recommended Condition | Notes | Source |
| Light | E. arachidis, E. fawcettii | Constant Light (24h photoperiod) | An indispensable signal for biosynthesis; production is abolished in darkness. | [1][7][8] |
| Temperature | E. arachidis | 25°C - 28°C | Production peaks at 28°C and decreases at 30°C. No growth at 5°C or 35°C. | [1] |
| Primary Medium | E. fawcettii, E. arachidis | Potato Dextrose Agar (PDA) | Produces substantially higher quantities compared to synthetic media. | [1][7][8] |
| pH | E. fawcettii | Ambient to Alkaline | Production increases as the pH of the medium is elevated. | [7] |
| Cultivation Time | E. arachidis | 25-30 days | Toxin accumulation increases over time and stabilizes around 30 days. | [1] |
Table 2: Effect of Select Media Additives on this compound Production by Elsinoë fawcettii
| Additive Category | Compound | Effect on Production | Source |
| Nitrogen Source | Ammonium | Complete Inhibition | [7][8] |
| Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺ | Increase | [7][8] |
| Ions | Ca²⁺, Co²⁺, Li⁺ | Reduction | [7][8][14] |
| Antioxidants | Ascorbate, Chlorogenic Acid, Catechin, Gallic Acid | Substantial Increase | [7][8] |
| Other | Cysteine, Glutathione, Hydrogen Peroxide | Reduction | [7][8] |
Experimental Protocols
Protocol 1: Cultivation of Elsinoë spp. for this compound Production
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave at 121°C for 15 minutes. Pour the sterilized medium into 90 mm petri plates and allow them to solidify in a sterile environment.
-
Inoculation: Using a sterile cork borer or scalpel, cut a small plug (approx. 5 mm diameter) from the edge of an active, growing culture of Elsinoë spp.
-
Incubation: Place the mycelial plug face down in the center of a fresh PDA plate. Seal the plates with paraffin film.
-
Culture Conditions: Incubate the plates at 28°C under constant, uniform light for up to 30 days.[1] Monitor for the appearance of the characteristic red/orange pigment, which should become visible as the colony grows.
Protocol 2: Extraction and Quantification of this compound
This protocol is adapted from methods described for perylenequinone toxins.
-
Sample Collection: After the incubation period (e.g., 30 days), use a sterile cork borer to collect a standardized agar plug containing the fungal mycelium.
-
Extraction:
-
Place the agar plug into a microcentrifuge tube.
-
Add a suitable solvent such as acetone or ethyl acetate.[15] A common method for similar toxins uses 5 M KOH.[14] The choice of solvent may require optimization.
-
Vortex thoroughly and incubate at room temperature for at least 4 hours in the dark to prevent photodegradation.[16]
-
Centrifuge the tube to pellet the mycelial debris and agar.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the extracted this compound) to a clean cuvette.
-
Use a spectrophotometer to measure the absorbance of the solution. The maximum absorbance for Elsinochrome is typically measured around 480 nm .
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for this compound of 23,300 L mol⁻¹ cm⁻¹ .[7]
-
Report the final yield as nanomoles per agar plug (nmol/plug).[1][7]
-
Key Pathway Visualization
References
- 1. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting the Production of Elsinochrome Phytotoxin by the Citrus Scab Pathogen, Elsinoë fawcettii [benthamopenarchives.com]
- 9. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor | PLOS One [journals.plos.org]
- 10. Production of the light-activated elsinochrome phytotoxin in the soybean pathogen Coniothyrium glycines hints at virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"troubleshooting low yield of Elsinochrome A in fermentation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Elsinochrome A in submerged fermentation cultures.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during this compound fermentation.
Category 1: Culture Medium and Nutrition
Question: My culture is growing well, but the production of the red pigment (this compound) is very low. What could be the issue with my medium?
Answer: High biomass does not always correlate with high secondary metabolite production. In fact, for this compound, production is often favored under nutrient-limiting conditions, particularly nitrogen limitation.[1][2]
-
Carbon Source: High concentrations of sucrose (e.g., 60 g/L) have been shown to support this compound synthesis.[1][2] Ensure your primary carbon source is adequate and not being depleted too early in the fermentation.
-
Nitrogen Source: The type and amount of nitrogen are critical. Ammonium completely inhibits this compound production.[1][2] If you are using ammonium salts, switch to an alternative nitrogen source. Production is favored under nitrogen-limiting conditions.
-
pH of Medium: The fungus produces this compound most effectively at an ambient initial pH. Both highly acidic and alkaline conditions can suppress production.[3]
Question: I've noticed batch-to-batch variability in yield. Could trace elements in my media components be a factor?
Answer: Yes, metal ions can significantly influence this compound biosynthesis. Variability in complex media components (like yeast extract or peptone) can lead to inconsistent trace metal concentrations.
-
Enhancing Ions: The addition of Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, or Na⁺ ions has been shown to increase this compound production.[1][2]
-
Inhibitory Ions: The presence of Ca²⁺, Co²⁺, or Li⁺ can reduce the yield.[1][2]
Consider using a more defined medium or supplementing your current medium with known concentrations of beneficial ions.
Question: Can I boost my this compound yield by adding supplements to the culture?
Answer: Yes, the addition of certain antioxidants has been found to substantially enhance this compound production.[1][2] Consider adding ascorbate, chlorogenic acid, catechin, or gallic acid to your medium.[1] Conversely, other compounds like cysteine, glutathione, hydrogen peroxide, pyridoxine, or α-tocopherol can reduce the yield and should be avoided.[1][2]
Category 2: Physical Fermentation Parameters
Question: My culture produces no this compound at all, and the mycelia remain white/pale. What is the most likely cause?
Answer: The most critical factor for initiating this compound biosynthesis is light .[1][3] The biosynthetic gene cluster is light-regulated.[4][5] If your fermenter is not illuminated, production will be negligible to non-existent.
-
Action: Ensure your culture is exposed to a constant light source, such as fluorescent light. For bioreactors, this may require a custom-built internal or external lighting system.
Question: What is the optimal temperature and pH for this compound production?
Answer:
-
Temperature: The optimal temperature range for this compound production is between 25–28°C, with the peak at 28°C.[3] Temperatures below 25°C or slightly above 30°C lead to a decrease in production. No growth is observed at 5°C or 35°C.[3]
-
pH: Production is favored at an ambient starting pH. Drastic shifts towards highly acidic or alkaline conditions during the fermentation will suppress accumulation.[3] Monitor and control the pH of your fermentation if possible.
Category 3: Inoculum and Fungal Morphology
Question: My fermentation is slow to start, and the final yield is low. Could my inoculum be the problem?
Answer: Yes, poor inoculum quality or inappropriate inoculum procedures can lead to sluggish fermentations.
-
Inoculum Age: Use an actively growing culture for inoculation. An old or dormant culture will have a longer lag phase.
-
Inoculum Size: A very small inoculum can lead to a long lag phase, while an excessively large inoculum can lead to rapid nutrient depletion before the production phase (idiophase) is properly established.
-
Temperature Shock: Avoid transferring your inoculum from a significantly different temperature to the fermenter. Allow the inoculum culture to adapt to the fermentation temperature.
Question: My fungal culture is forming dense pellets. How does this affect this compound production?
Answer: Fungal morphology in submerged culture is crucial. Dense, large pellets can lead to mass transfer limitations, where cells in the core of the pellet are starved of oxygen and nutrients. This can create a heterogeneous culture environment and negatively impact overall productivity. High agitation speeds can sometimes lead to pellet formation. If you are experiencing this issue, consider optimizing your agitation rate to promote a more dispersed mycelial morphology.
Data Summary Tables
Table 1: Effect of Media Supplements on this compound Production
| Supplement Category | Enhances Production | Reduces/Inhibits Production |
| Metal Ions | Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺[1][2] | Ca²⁺, Co²⁺, Li⁺[1][2] |
| Nitrogen Source | Nitrogen Limitation | Ammonium (complete inhibition)[1][2] |
| Antioxidants | Ascorbate, Chlorogenic Acid, Catechin, Gallic Acid[1] | Glutathione, α-tocopherol[1][2] |
| Amino Acids | - | Cysteine[1][2] |
| Vitamins | - | Pyridoxine[1][2] |
| Other | - | Hydrogen Peroxide[1][2] |
Table 2: Influence of Physical Parameters on this compound Production
| Parameter | Optimal Range/Condition | Suboptimal/Inhibitory Condition |
| Light | Constant Illumination (Critical for initiation)[1][3] | Darkness (No production)[3] |
| Temperature | 25 - 28 °C[3] | < 25 °C or > 30 °C[3] |
| pH | Ambient initial pH | Highly acidic or alkaline conditions[3] |
| Aeration | Sufficient dissolved oxygen (general requirement for aerobic fungi) | Anaerobic conditions or oxygen limitation |
| Agitation | Promotes mixing and mass transfer | Too high: shear stress, pellet formation. Too low: poor mixing, settling. |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This is a generalized protocol. Optimization of specific parameters for your strain is recommended.
-
Inoculum Preparation:
-
Aseptically transfer 3-5 mycelial plugs from a 7-10 day old Potato Dextrose Agar (PDA) plate of the Elsinoë sp. culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days, or until a sufficient mycelial mass is observed. This will serve as the seed culture.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., PDB or a defined medium with a high sucrose concentration and a limiting, non-ammonium nitrogen source).
-
Dispense the medium into fermentation vessels (e.g., 1 L Erlenmeyer flasks with 200 mL of medium, or a laboratory-scale bioreactor). Sterilize by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the culture under the following conditions:
-
Temperature: 28°C
-
Agitation: 150-200 rpm (optimize for dispersed growth)
-
Light: Continuous illumination with fluorescent light.
-
Duration: 14-28 days.
-
-
Monitor the fermentation visually for the development of the characteristic red pigmentation in the mycelia and broth.
-
Protocol 2: Extraction and Quantification of this compound
This protocol describes a method for extracting and quantifying this compound from a fermentation culture.
-
Harvesting:
-
At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 x g for 15 minutes).
-
-
Extraction:
-
From Mycelia: Transfer the harvested mycelial mass to a flask. Add acetone (e.g., 50 mL of acetone for every 5 grams of wet mycelial weight). Shake or stir the mixture for 1-2 hours in the dark to extract the pigment.[3] Repeat the extraction twice.
-
From Broth (if pigment is extracellular): Transfer the culture filtrate to a separating funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate and collect the upper ethyl acetate layer containing the pigment. Repeat the extraction twice.
-
Combine the respective extracts (acetone or ethyl acetate).
-
-
Sample Preparation:
-
Evaporate the solvent from the combined extracts using a rotary evaporator at <40°C.
-
Re-dissolve the dried pigment residue in a known volume of a suitable solvent (e.g., methanol or acetone) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before analysis to remove any particulate matter.
-
-
Quantification:
-
Spectrophotometric Method:
-
Measure the absorbance of the filtered extract at 468 nm using a spectrophotometer.[3]
-
Use the solvent (e.g., acetone) as a blank.
-
Calculate the concentration using a standard curve prepared with pure this compound or by using its molar extinction coefficient if known.
-
-
HPLC Method (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Example Gradient: Start at 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 468 nm.
-
Quantification: Calculate the concentration based on the peak area relative to a standard curve of pure this compound.
-
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing this compound production.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of Elsinochrome A
For researchers, scientists, and drug development professionals working with the photosensitive compound Elsinochrome A, this technical support center provides essential guidance on troubleshooting experimental challenges and answers frequently asked questions regarding its photostability.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution Upon Light Exposure
Question: My this compound solution is rapidly changing color and losing its bioactivity after exposure to ambient light. How can I prevent this?
Answer: this compound, a perylenequinone, is inherently photosensitive and degrades upon light exposure. To mitigate this, consider the following troubleshooting steps:
-
Minimize Light Exposure: Conduct all experimental manipulations in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
-
Solvent Selection: The solvent can influence the rate of photodegradation. Evaluate the stability of this compound in a panel of solvents with varying polarities and protic/aprotic properties to identify a more stabilizing medium.
-
Control Temperature: Light-induced degradation can be exacerbated by heat. Ensure your experiments are conducted at a controlled, and if possible, reduced temperature.
-
Deoxygenate Solutions: The presence of oxygen can lead to photo-oxidation.[1] Purging your solutions with an inert gas like nitrogen or argon can help reduce this degradation pathway.
-
pH Control: The pH of the solution can impact the stability of this compound. Evaluate the compound's stability at different pH values to determine the optimal range for your experiments.
Issue 2: Inconsistent Results in Photostability Assays
Question: I am getting variable results in my photostability experiments with this compound. What could be the cause?
Answer: Inconsistent results in photostability assays can stem from several factors. Use the following checklist to troubleshoot:
-
Standardize Light Source: Ensure the light source (e.g., xenon lamp, UV lamp) provides a consistent and reproducible light intensity and spectral output for every experiment. Calibrate your light source regularly.
-
Control Sample Presentation: The geometry of the sample container and the path length of the light can affect the amount of light absorbed. Use consistent sample volumes and container types.
-
Monitor Temperature: Ensure the temperature of the sample is monitored and controlled throughout the light exposure period. Use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.
-
Ensure Homogeneity of Solution: Make sure the this compound is fully dissolved and the solution is homogenous before starting the experiment.
-
Precise Quantification: Use a validated analytical method, such as HPLC, for accurate quantification of this compound and its degradation products.
Issue 3: Difficulty in Identifying Photodegradation Products by HPLC-MS
Question: I am having trouble identifying the degradation products of this compound using HPLC-MS. The chromatogram is complex, and I cannot get clear mass spectra.
Answer: The analysis of photodegradation products can be challenging. Consider these troubleshooting tips for your HPLC-MS analysis:
-
Optimize Chromatographic Separation:
-
Gradient Elution: Develop a gradient elution method to effectively separate the parent compound from its more polar or non-polar degradation products.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to improve peak shape and resolution.
-
Mobile Phase Modifiers: Adjust the pH of the mobile phase or add modifiers like formic acid or ammonium acetate to improve ionization and peak shape.
-
-
Enhance Mass Spectrometry Detection:
-
Ionization Source: Test different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes to see which provides the best signal for the degradation products.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of suspected degradation products to obtain structural information.
-
-
Sample Preparation:
-
Concentration: Concentrate the sample after forced degradation to increase the concentration of minor degradation products, making them easier to detect.
-
Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering substances before LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound photodegradation?
A1: this compound, like other perylenequinones, is a photosensitizer. Upon absorbing light, it can be excited to a triplet state. In the presence of oxygen, this excited state can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide anions, which can then lead to the degradation of the this compound molecule itself and other molecules in the vicinity.[1] The degradation can involve photo-oxidation and cleavage of the perylenequinone core.
Q2: Are there any established methods to improve the photostability of this compound for formulation development?
A2: Yes, several strategies can be employed to enhance the photostability of photosensitive compounds like this compound:
-
Encapsulation: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles, or cyclodextrins can protect it from light and oxygen.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E), can quench the reactive oxygen species generated during photo-irradiation, thereby reducing the degradation of this compound.
-
UV Absorbers: Including excipients that absorb UV light in the formulation can act as a shield, preventing the light from reaching the this compound molecule.
-
Chemical Modification: In some cases, structural modification of the molecule can improve its photostability, though this may also alter its biological activity.
Q3: How do I perform a standard photostability test for this compound?
A3: A standard photostability test should be conducted according to the ICH Q1B guidelines. This involves exposing the this compound sample (as a solid or in solution) to a controlled light source that mimics the UV and visible light spectrum of sunlight. Key parameters include:
-
Light Source: A xenon lamp or a metal halide lamp is recommended.
-
Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Controls: A dark control sample, protected from light but kept at the same temperature, should be analyzed alongside the light-exposed sample to differentiate between photodegradation and thermal degradation.
-
Analysis: The concentration of this compound and the formation of degradation products should be monitored at different time points using a stability-indicating analytical method like HPLC.
Quantitative Data
Due to the limited availability of specific quantitative photostability data for this compound, the following table provides data for a structurally related perylenequinone, Cercosporin, to serve as a reference. Researchers are encouraged to generate specific data for this compound using the protocols provided.
Table 1: Bacterial Degradation of Cercosporin (a Perylenequinone Analogue)
| Isolate | Initial Cercosporin Concentration (µM) | Cercosporin Remaining after 108h (%) |
| Uninoculated Control | 100 | ~100% |
| Xanthomonas campestris pv. pruni XCP-76 (non-degrading) | 100 | ~100% |
| Xanthomonas campestris pv. pruni XCP-77 (degrading) | 100 | < 15% |
| Xanthomonas campestris pv. zinniae XCZ-3 (degrading) | 100 | < 15% |
Data adapted from a study on the biodegradation of Cercosporin.[2] This table illustrates the stability of a perylenequinone in the absence of light and its degradation by specific bacteria, highlighting the importance of controlling for biological contamination in stability studies.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL). Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) with the chosen solvent system.
-
Sample Preparation: Transfer the diluted solution into clear and amber glass vials (or foil-wrapped vials for dark controls).
-
Light Exposure: Place the clear vials in a photostability chamber equipped with a calibrated light source (e.g., xenon lamp). Place the amber/wrapped vials in the same chamber as dark controls.
-
Sampling: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and monitor the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for both light-exposed and dark control samples to determine the photodegradation kinetics.
Protocol 2: Preparation of Liposomal Formulation for Enhanced Photostability of this compound
-
Lipid Film Hydration: Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Add this compound to this lipid solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonication. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterization and Photostability Testing: Characterize the liposomes for size, zeta potential, and encapsulation efficiency. Perform a forced photodegradation study as described in Protocol 1 on both the liposomal formulation and a free solution of this compound to compare their photostability.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for a photostability study of this compound.
Caption: Strategies to improve the photostability of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Elsinochrome A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elsinochrome A (EA) and facing challenges with its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a perylenequinone, a class of aromatic polyketides characterized by a large, hydrophobic, and highly conjugated pentacyclic core structure.[1][2] This molecular structure results in low aqueous solubility, which can hinder its application in biological assays and clinical settings.[3][4]
Q2: What are the common signs of solubility issues with this compound in my experiments?
A2: You may be encountering solubility issues if you observe the following:
-
Precipitation: The compound falls out of solution, appearing as a solid precipitate or cloudiness in your aqueous buffer.
-
Inconsistent Results: Variability in experimental outcomes between replicates, which may be due to inconsistent concentrations of the dissolved compound.
-
Low Bioavailability: In in-vivo or cell-based assays, you may observe lower than expected biological activity due to the compound not being sufficiently available to the biological system.[5]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The main approaches to enhance the solubility of hydrophobic compounds like this compound include:
-
Nano-formulations: Encapsulating EA into nanoparticles, nanomicelles, or liposomes can significantly improve its dispersibility and solubility in aqueous solutions.[3][4]
-
Chemical Modification: Synthesizing derivatives of EA by adding hydrophilic functional groups can increase its intrinsic water solubility.[6][7]
-
Use of Excipients: Employing solubilizing agents such as cyclodextrins, which can form inclusion complexes with EA, effectively increasing its apparent solubility.[8][9]
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds.[10]
Troubleshooting Guides
Issue 1: this compound is precipitating out of my aqueous buffer during my experiment.
Possible Cause & Solution
-
Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
-
Troubleshooting Steps:
-
Reduce Concentration: Determine the lowest effective concentration of this compound for your experiment and try to work below its solubility threshold.
-
Incorporate a Co-solvent: If your experimental system allows, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, be mindful of the potential toxicity of the co-solvent to your cells or biological system.[10]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[5][11]
-
pH Adjustment: For some compounds, altering the pH of the buffer can increase solubility. However, the impact of pH on this compound's solubility would need to be empirically determined and may affect its stability and activity.[10]
-
Issue 2: My results with this compound are not reproducible, suggesting inconsistent solubility.
Possible Cause & Solution
-
Cause: The method of preparing the this compound stock solution and its dilution into the aqueous medium may not be optimal, leading to variations in the amount of dissolved compound.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and store it under suitable conditions (e.g., -20°C, protected from light).
-
Optimize Dilution Method: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to promote rapid dispersion and prevent localized precipitation.
-
Consider Nano-formulations: For more consistent and higher loading in aqueous media, consider formulating this compound into nanoparticles or nanomicelles. These formulations provide a more stable and reproducible dispersion of the compound.[3][4]
-
Data Presentation
Table 1: Comparison of this compound Formulations for Enhanced Solubility
| Formulation Strategy | Key Characteristics | Reported Outcomes | Reference |
| Chemical Modification (MPEA) | 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound | Water solubility of 5.1 mg/mL. | [6][7] |
| PLGA/EA Nanoparticles | Particle Size: ~150-200 nm; Drug Loading Efficiency: ~5-10% | Enhanced solubility and significant in vitro cytotoxicity in A549 cells upon light exposure. | [3][4] |
| mPEG-PCL/EA Nanomicelles | Particle Size: ~50-100 nm; Drug Loading Efficiency: ~10-15% | Improved solubility and potent in vitro cytotoxicity in MCF-7 cells upon light exposure. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 1-20% w/v) in deionized water. The optimal concentration may need to be determined empirically.[12]
-
Slowly add this compound powder to the HP-β-CD solution while vigorously stirring.
-
Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The clear filtrate contains the water-soluble this compound-HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined spectrophotometrically.
-
Protocol 2: General Procedure for Preparing PLGA/EA Nanoparticles via Emulsion-Solvent Evaporation
This protocol outlines a common method for formulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
-
Methodology:
-
Dissolve a specific amount of this compound and PLGA in an organic solvent like dichloromethane to form the oil phase.
-
Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v), to form the aqueous phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continuously stir the resulting emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (dichloromethane).
-
As the solvent evaporates, the PLGA will precipitate, entrapping the this compound to form nanoparticles.
-
Collect the nanoparticles by centrifugation, and wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
The final nanoparticle pellet can be resuspended in an appropriate aqueous buffer for experimental use.
-
Visualizations
References
- 1. Structure of this compound: a perylenequinone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The evaluation of four nano-formulations loaded-Elsinochrome A on characteristics and in vitro cytotoxicity effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel this compound derivative: a study of drug delivery and photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. humapub.com [humapub.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching of Elsinochrome A Photosensitizing Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the quenching of Elsinochrome A (EA) photosensitizing activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photosensitizing activity of interest?
This compound (EA) is a red-orange perylenequinone pigment produced by several fungal species of the genus Elsinoë.[1][2] It is structurally similar to other phytotoxins like cercosporin. EA is a photosensitizer, meaning that upon absorption of light, it becomes excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂•⁻).[1] This photosensitizing activity leads to cellular toxicity, making EA and its derivatives potential candidates for applications such as photodynamic therapy (PDT) in cancer treatment.[3]
Q2: What is "quenching" in the context of this compound's photosensitizing activity?
Quenching refers to any process that decreases the intensity or duration of the excited state of this compound, thereby reducing its ability to generate reactive oxygen species. This can occur through two primary mechanisms:
-
Physical Quenching: The quencher molecule deactivates the excited this compound or the generated singlet oxygen by energy or charge transfer, without undergoing a chemical change itself.[1]
-
Chemical Quenching: The quencher molecule reacts with the excited this compound or the singlet oxygen, resulting in the formation of new chemical products.
Q3: What types of molecules can act as quenchers for this compound's activity?
A variety of antioxidants and other molecules can quench the photosensitizing activity of this compound. These include:
-
Carotenoids: Such as β-carotene and bixin.[1]
-
Vitamins: Ascorbic acid (Vitamin C).[1]
-
Thiols: Reduced glutathione.[1]
-
Amines: 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
Q4: How is the quenching of this compound's photosensitizing activity measured?
The quenching of EA's activity can be assessed through various methods, including:
-
Cellular Toxicity Assays: Measuring the reduction in cell death or damage in the presence of a quencher when cells are co-incubated with EA and exposed to light.[1]
-
Singlet Oxygen Detection: Directly or indirectly measuring the decrease in singlet oxygen production. This can be done by observing the bleaching of a singlet oxygen-sensitive probe or by detecting a specific oxidation product.[1][4] For instance, the oxidation of cholesterol to 5α-hydroperoxide is an indicator of singlet oxygen presence.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on the quenching of this compound's photosensitizing activity.
Issue 1: High variability in cell viability results between replicates.
-
Question: My cell viability assays show significant differences between identical wells. What could be the cause?
-
Answer:
-
Uneven Cell Plating: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.
-
Inconsistent Light Exposure: Check that all wells of the plate receive uniform illumination. Avoid stacking plates or having shadows cast over the plate during light exposure.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially viscous ones, ensure complete dispensing and avoid introducing air bubbles.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.
-
Issue 2: No significant quenching effect observed with a known antioxidant.
-
Question: I am using a known singlet oxygen quencher, but I don't see a reduction in this compound-induced phototoxicity. Why?
-
Answer:
-
Incorrect Quencher Concentration: The concentration of the quencher may be too low to effectively compete with the cellular targets of the reactive oxygen species. Perform a dose-response experiment to determine the optimal concentration.
-
Solubility Issues: The quencher may not be soluble in the cell culture medium, preventing it from reaching the site of ROS production. Ensure the quencher is properly dissolved. A solvent control should be included to rule out any toxic effects of the solvent.
-
Instability of the Quencher: The quencher may be degrading under the experimental conditions (e.g., exposure to light or reaction with media components). Check the stability of your quencher over the time course of the experiment.
-
Inappropriate Quencher for the System: Some quenchers are more effective in either aqueous or lipid environments. The chosen quencher might not be localizing in the same cellular compartment as the this compound.
-
Issue 3: High background signal in singlet oxygen detection assays.
-
Question: My negative controls (without this compound but with the singlet oxygen probe) show a high signal. What can I do?
-
Answer:
-
Probe Autoxidation: The probe used to detect singlet oxygen might be unstable and oxidizing spontaneously. Store the probe according to the manufacturer's instructions and prepare fresh solutions for each experiment.
-
Photobleaching of the Probe: The light source used for excitation might be causing the probe to photodegrade, leading to a change in its fluorescence or absorbance. Reduce the light intensity or the duration of exposure.
-
Media Interference: Components in the cell culture medium may be reacting with the probe. Test the probe's stability in the medium alone. If interference is observed, consider performing the assay in a simpler buffer system if compatible with your experimental goals.
-
Quantitative Data
The following table summarizes the singlet oxygen quenching efficiency of various antioxidants. While this data is not specific to this compound, it provides a valuable reference for selecting potential quenchers, as singlet oxygen is the primary mediator of EA's phototoxicity.
| Antioxidant | Concentration (µM) | Singlet Oxygen Quenching (%) | Reference |
| β-Carotene | 100 | 92.3 | [6] |
| α-Tocopherol | 100 | Not specified, but potent | [6] |
| Quercetin | 100 | 59.7 | [6] |
| Ascorbic Acid | 100 | 56.5 | [6] |
| DABCO | Not specified | Known scavenger | [6] |
Experimental Protocols
Protocol 1: Cellular Toxicity Assay for this compound Phototoxicity and its Quenching
This protocol details how to assess the phototoxicity of this compound on cultured cells and evaluate the protective effect of a potential quencher.
Materials:
-
Cultured cells (e.g., citrus or tobacco suspension cells)[1]
-
Complete cell culture medium
-
This compound (EA) stock solution (in a suitable solvent like DMSO)
-
Quencher stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
96-well clear-bottom black plates
-
Light source with a visible light spectrum
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound and the quencher in cell culture medium.
-
Treatment Incubation:
-
Remove the old medium from the cells.
-
Add the medium containing EA, the quencher, or a combination of both to the respective wells. Include appropriate controls: cells only, cells with EA only, cells with quencher only, and solvent controls.
-
Incubate the plate in the dark for a specific period (e.g., 1-4 hours) to allow for cellular uptake of the compounds.
-
-
Light Exposure:
-
Expose the plate to a light source for a defined duration. The light intensity and duration should be optimized in preliminary experiments to achieve significant but not complete cell death with EA alone.
-
A parallel plate should be kept in the dark to assess dark toxicity.
-
-
Post-Exposure Incubation: After light exposure, return the plates to the incubator for a further period (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability).
-
Plot cell viability against the concentration of EA in the presence and absence of the quencher to determine the protective effect.
-
Protocol 2: In Vitro Singlet Oxygen Quenching Assay
This protocol describes a method to measure the ability of a compound to quench singlet oxygen generated by this compound in a cell-free system.
Materials:
-
This compound (EA)
-
Singlet oxygen probe (e.g., 1,3-diphenylisobenzofuran - DPBF, or Singlet Oxygen Sensor Green)
-
Potential quencher compound
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Cuvettes or 96-well plates suitable for fluorescence or absorbance measurements
-
Light source with a suitable wavelength for EA excitation
-
Spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the singlet oxygen probe, and the quencher in the chosen solvent.
-
-
Reaction Mixture:
-
In a cuvette or well, prepare the reaction mixture containing EA and the singlet oxygen probe at optimized concentrations.
-
For the test group, add the quencher at the desired concentration.
-
For the control group, add the equivalent volume of solvent.
-
-
Baseline Measurement: Measure the initial absorbance or fluorescence of the probe before light exposure.
-
Photosensitization:
-
Irradiate the samples with the light source for a specific period. Keep the irradiation time and light intensity constant across all samples.
-
-
Signal Measurement:
-
After irradiation, immediately measure the final absorbance or fluorescence of the probe. A decrease in the signal of the probe indicates its reaction with singlet oxygen.
-
-
Data Analysis:
-
Calculate the percentage of probe degradation in the presence and absence of the quencher.
-
The quenching efficiency can be calculated as: % Quenching = [1 - (Probe degradation with quencher / Probe degradation without quencher)] * 100
-
Visualizations
Signaling Pathway of this compound Photosensitization and Quenching
Caption: Mechanism of this compound photosensitization and quenching pathways.
Experimental Workflow for Assessing Quenching Activity
Caption: Workflow for evaluating the quenching of this compound phototoxicity.
Troubleshooting Logic for Quenching Experiments
Caption: Troubleshooting flowchart for unexpected results in quenching experiments.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Photosensitized oxidation of cholesterol in biological systems: reaction pathways, cytotoxic effects and defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Elsinochrome A Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Elsinochrome A (EA) toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic?
This compound is a red-orange polyketide pigment produced by various fungal species of the genus Elsinoë. Its toxicity stems from its nature as a photosensitizing compound.[1][2] Upon exposure to light, this compound absorbs light energy and generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂•⁻).[1][3][4] These highly reactive molecules cause widespread cellular damage, including lipid peroxidation of cell membranes, which leads to increased membrane permeability, electrolyte leakage, and ultimately, cell death through necrosis and apoptosis.[1][3][4][5]
Q2: Is this compound toxicity dependent on light?
Yes, the toxic effects of this compound are critically dependent on the presence of light.[3][6] In the absence of light, this compound exhibits no obvious toxicity.[3] This is because light energy is required to excite the this compound molecule to a state where it can react with molecular oxygen to produce cytotoxic ROS. Therefore, controlling light exposure is a critical experimental parameter.
Q3: What are the visible signs of this compound toxicity in host organisms?
In plant tissues, such as citrus leaves, this compound application in the presence of light results in the formation of necrotic lesions.[1][3] In cell culture experiments, toxicity is observed as a rapid decrease in cell viability.[1][3] For example, treatment of citrus and tobacco cells with this compound under illumination leads to rapid cell death.[1][3]
Q4: Can the toxicity of this compound be neutralized or reduced?
Yes, the toxicity of this compound can be mitigated by using antioxidants and quenchers of reactive oxygen species.[1][3] These compounds work by scavenging the ROS produced by photoactivated this compound before they can cause cellular damage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays between replicates. | Inconsistent light exposure across different wells or plates. | Ensure uniform illumination for all experimental samples. Use a light source with a consistent and measurable output. Consider using a plate shaker for even light distribution in suspension cultures. |
| Pipetting errors leading to inconsistent concentrations of this compound or cells. | Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for reagents to be added to multiple wells. | |
| Degradation of this compound or antioxidant solutions. | Prepare fresh solutions of this compound and any antioxidants for each experiment. Protect stock solutions from prolonged light exposure by storing them in amber vials or wrapping tubes in aluminum foil. | |
| No observable toxicity in light-exposed samples. | Insufficient light intensity or duration of exposure. | Increase the light intensity or the duration of exposure. Ensure the light source emits wavelengths that can be absorbed by this compound (major absorption peaks are around 460, 530, and 570 nm).[3] |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or organism. | |
| The host organism or cell line is resistant to this compound-induced toxicity. | While this compound is a non-host-selective phytotoxin, sensitivity can vary.[4] Consider using a different, more sensitive cell line as a positive control. | |
| Unexpected toxicity observed in dark control samples. | Contamination of the this compound stock solution with other toxic compounds. | Purify the this compound extract. Use a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity. |
| The host organism is sensitive to the solvent used to dissolve this compound. | Test the toxicity of the solvent alone at the concentration used in the experiment. If toxic, consider using a different, less toxic solvent. | |
| Antioxidant treatment is ineffective at reducing toxicity. | The concentration of the antioxidant is too low. | Increase the concentration of the antioxidant. Perform a dose-response experiment to determine the optimal protective concentration. |
| The chosen antioxidant is not effective against the specific ROS generated by this compound. | Use a combination of antioxidants that target different ROS. For example, use a singlet oxygen quencher like DABCO in combination with a superoxide scavenger like superoxide dismutase.[1][3] | |
| The antioxidant is unstable under the experimental conditions. | Check the stability of the antioxidant in your experimental medium and under your specific light conditions. Some antioxidants are light-sensitive. |
Experimental Protocols
Protocol 1: Cellular Viability Assay to Assess this compound Toxicity
This protocol outlines the steps to measure the cytotoxicity of this compound on a cell suspension culture.
Materials:
-
Host cell suspension culture (e.g., tobacco, citrus, or a relevant mammalian cell line)
-
This compound stock solution (dissolved in a suitable solvent like acetone or ethanol)
-
Cell culture medium
-
Microplate reader
-
96-well microplates (clear or white-walled, depending on the assay)
-
Cell viability reagent (e.g., Trypan Blue, MTT, or a commercial kit)
-
Light source with controlled intensity
-
Dark incubation chamber
Procedure:
-
Cell Preparation: Adjust the cell suspension to the desired density in fresh culture medium.
-
Plating: Add the cell suspension to the wells of a 96-well plate.
-
Treatment: Add different concentrations of this compound to the wells. Include a solvent control (vehicle) and a no-treatment control. For experiments testing mitigation strategies, co-incubate with antioxidants.
-
Incubation:
-
For the light-exposed group, place the plate under a light source of known intensity for a defined period.
-
For the dark control group, wrap the plate in aluminum foil and place it in a dark incubator for the same duration.
-
-
Cell Viability Assessment: After incubation, assess cell viability using your chosen method. For Trypan Blue, count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer. For MTT or other colorimetric/fluorometric assays, follow the manufacturer's instructions and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.
Protocol 2: Electrolyte Leakage Assay for Measuring Membrane Damage
This protocol measures the extent of cell membrane damage by quantifying the leakage of electrolytes from plant leaf discs.
Materials:
-
Fresh, healthy plant leaves (e.g., rough lemon)
-
This compound solution
-
Deionized water
-
Conductivity meter
-
Petri dishes
-
Light source
Procedure:
-
Leaf Disc Preparation: Cut uniform discs from the leaves using a cork borer.
-
Washing: Rinse the leaf discs thoroughly with deionized water to remove any surface electrolytes.
-
Treatment: Place the leaf discs in petri dishes containing the this compound solution or a control solution (e.g., water or solvent).
-
Incubation: Expose the petri dishes to a light source for a set period.
-
Conductivity Measurement (Initial): After incubation, transfer the solution from each petri dish to a separate tube and measure the electrical conductivity.
-
Total Electrolyte Measurement: To determine the total electrolyte content, boil the leaf discs in a known volume of deionized water for a specified time (e.g., 15-20 minutes) to cause complete electrolyte leakage. After cooling to room temperature, measure the conductivity of this solution.
-
Data Analysis: Express the electrolyte leakage as a percentage of the total electrolyte content.
Visualizations
Signaling Pathway of this compound-Induced Toxicity
Caption: Mechanism of light-dependent this compound toxicity and its mitigation by antioxidants.
Experimental Workflow for Assessing this compound Toxicity and Mitigation
Caption: A generalized workflow for studying this compound toxicity and potential inhibitors.
Logical Relationship for Troubleshooting Unexpected Results
Caption: Troubleshooting flowchart for experiments where this compound fails to induce toxicity.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Six type-I PKS classes and highly conserved melanin and elsinochrome gene clusters found in diverse Elsinoë species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell apoptosis and autophagy in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"nutritional factors influencing Elsinochrome A yield"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Elsinochrome A (ESC) production.
Frequently Asked Questions (FAQs)
Q1: What are the optimal nutritional and environmental conditions for maximizing this compound yield?
A1: this compound production is a complex process influenced by a variety of nutritional and environmental factors. Light is a critical factor for initiating biosynthesis.[1][2] For nutritional factors, high concentrations of sucrose (around 60 g/L) have been shown to support robust ESC production.[1][2][3] Nitrogen-limiting conditions are generally favorable, and it is crucial to avoid ammonium-based nitrogen sources as they completely inhibit ESC production.[1][2][3][4] The optimal pH for production tends to be in the ambient to alkaline range.[3]
Q2: Which carbon sources are most effective for this compound production?
Q3: How do different nitrogen sources impact this compound yield?
A3: The choice of nitrogen source is critical. Ammonium chloride and ammonium nitrate have been shown to completely suppress ESC accumulation.[4] In contrast, nitrogen limitation can enhance production.[1][2][3] While a direct comparative table of various organic and inorganic nitrogen sources is not available, it is advisable to use non-ammonium-based nitrogen sources like nitrates, or complex organic sources such as peptone or yeast extract, and to optimize their concentration to create nitrogen-limiting conditions in the later stages of fermentation.
Q4: What is the role of the Carbon-to-Nitrogen (C/N) ratio in this compound production?
A4: The C/N ratio is a key factor in regulating fungal secondary metabolism. A high C/N ratio, indicating carbon surplus and nitrogen limitation, is generally favorable for the production of many secondary metabolites, and this holds true for this compound.[3] Optimizing the C/N ratio is crucial for maximizing yield. While specific optimal ratios for ESC production are not well-documented in comparative tables, a common strategy is to start with a balanced medium for initial biomass growth and then shift to a high C/N ratio to trigger secondary metabolite production.
Q5: Can mineral ions and antioxidants influence this compound yield?
A5: Yes, both mineral ions and antioxidants can significantly impact ESC production. Certain metal ions, including Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, and Na⁺, have been shown to increase ESC production. Conversely, Ca²⁺, Co²⁺, and Li⁺ can reduce the yield.[1][3] Some antioxidants, such as ascorbate, chlorogenic acid, catechin, and gallic acid, have been found to substantially enhance ESC production.[1][3]
Data Summary Tables
Table 1: Effect of Mineral Ions on this compound Production by Elsinoë fawcettii
| Ion Added to PDA Medium | Concentration | Effect on ESC Production |
| Cu²⁺ | 1 mM | Increase |
| Fe³⁺ | 1 mM | Increase |
| K⁺ | 100 mM | Increase |
| Mg²⁺ | 10 mM | Increase |
| Mn²⁺ | 1 mM | Increase |
| Na⁺ | 100 mM | Increase |
| Ca²⁺ | 10-100 mM | Decrease |
| Co²⁺ | 1-10 mM | Decrease |
| Li⁺ | 10-100 mM | Decrease |
Source: Compiled from data in Wang et al., 2009.[1][3]
Table 2: Effect of Antioxidants on this compound Production by Elsinoë fawcettii
| Antioxidant Added to PDA Medium | Concentration | Effect on ESC Production |
| Ascorbic Acid | 50 mM | Substantial Increase |
| Chlorogenic Acid | 5 mM | Substantial Increase |
| Catechin | 5 mM | Substantial Increase |
| Gallic Acid | 5 mM | Substantial Increase |
Source: Compiled from data in Wang et al., 2009.[1][3]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inappropriate lighting conditions. | Ensure cultures are exposed to constant, adequate light. Elsinochrome biosynthesis is light-dependent.[1][2] |
| Suboptimal carbon source. | If using a carbon source other than sucrose, try switching to a high concentration of sucrose (e.g., 60 g/L).[1][2][3] Alternatively, test other reported effective sources like glucose or mannitol.[4] | |
| Presence of ammonium ions. | Check the composition of your medium. Avoid any nitrogen sources containing ammonium, such as ammonium chloride or ammonium nitrate.[4] | |
| Non-optimal pH. | Monitor and adjust the pH of your culture medium. The optimal pH for ESC production is generally in the ambient to alkaline range.[3] | |
| Inappropriate C/N ratio. | Adjust the C/N ratio in your medium to be high, especially during the production phase, to induce secondary metabolism. | |
| Inconsistent Yields Between Batches | Variability in inoculum. | Standardize your inoculum preparation, including spore concentration and age of the culture. |
| Fluctuations in culture conditions. | Ensure consistent temperature, pH, and light exposure across all batches. | |
| Degradation of this compound. | Protect your cultures and extracts from excessive light and heat, as this compound is a photosensitive molecule. | |
| Difficulty in Extracting this compound | Inefficient extraction solvent. | Use acetone or ethyl acetate for extraction, as these are reported to be effective solvents.[5] |
| Incomplete cell lysis. | Ensure thorough grinding or homogenization of the fungal mycelium to maximize the release of intracellular pigments. |
Experimental Protocols
Fungal Culture for this compound Production
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) or a defined medium with a suitable carbon source (e.g., 60 g/L sucrose) and a non-ammonium nitrogen source.
-
Inoculation: Inoculate the medium with a fresh culture of the Elsinoë species.
-
Incubation: Incubate the cultures under constant fluorescent light at a temperature of 25-28°C.
-
Monitoring: Monitor the growth and pigment production over time. Maximum yield is often observed after several weeks of incubation.
This compound Extraction
-
Harvesting: Harvest the fungal mycelium from the culture medium by scraping or filtration.
-
Grinding: Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Solvent Extraction: Suspend the powdered mycelium in acetone or ethyl acetate (e.g., 10 mL per gram of mycelium).
-
Incubation: Incubate the mixture in the dark with agitation for several hours or overnight at room temperature.
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the dissolved this compound.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.
Quantification of this compound by Spectrophotometry
-
Resuspension: Resuspend the crude extract in a known volume of a suitable solvent (e.g., acetone).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 468 nm.
-
Measurement: Measure the absorbance of the solution.
-
Calculation: Calculate the concentration of this compound using its molar extinction coefficient. The molar extinction coefficient for this compound in acetone is approximately 23,300 M⁻¹cm⁻¹.[6]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (around 470 nm).
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount by integrating the peak area and comparing it to a calibration curve prepared with a pure standard.
Visualizations
Caption: Nutritional and environmental factors regulating the this compound biosynthesis pathway.
Caption: General experimental workflow for this compound production and analysis.
References
- 1. Factors Affecting the Production of Elsinochrome Phytotoxin by the Citrus Scab Pathogen, Elsinoë fawcettii [benthamopenarchives.com]
- 2. Fermentation | Special Issue : New Research on Fungal Secondary Metabolites [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Elsinoë fawcettii and Elsinoë australis: the fungal pathogens causing citrus scab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Photodynamic Activities of Elsinochrome A and Cercosporin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photodynamic activities of two prominent perylenequinone photosensitizers, Elsinochrome A and cercosporin. Both natural compounds are recognized for their potent light-activated cytotoxicity, making them subjects of interest for applications in photodynamic therapy (PDT). This document summarizes their key performance metrics, outlines experimental protocols for their evaluation, and visualizes their mechanisms of action.
Quantitative Performance Metrics
The photodynamic efficacy of a photosensitizer is determined by several key parameters, including its ability to generate reactive oxygen species (ROS), particularly singlet oxygen, and its cytotoxicity towards target cells upon photoactivation. The following table summarizes the available quantitative data for this compound and cercosporin.
| Parameter | This compound | Cercosporin | References |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.98 | 0.81 - 0.97 | [1][2] |
| Primary Reactive Oxygen Species | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | Singlet Oxygen (¹O₂), Superoxide (O₂⁻) | [3][4][5][6] |
| Subcellular Localization | Not explicitly stated | Mitochondria and Endoplasmic Reticulum | [7][8] |
| Reported Photocytotoxicity (IC50) | Stronger than Hypocrellin B on ECV304 cells | Dependent on cell line; higher uptake in T98G cells correlates with higher susceptibility | [1][7][8] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions (e.g., cell lines, light dose, drug concentration, and incubation time) across different studies. The data presented here is for comparative reference.
Mechanism of Action: A Tale of Two Perylenequinones
Both this compound and cercosporin are Type I and Type II photosensitizers. Upon absorption of light, they transition to an excited triplet state. In the presence of oxygen, they can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to form superoxide anions (O₂⁻) and other reactive oxygen species.
-
Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]
The primary cytotoxic agent for both compounds is believed to be singlet oxygen, which can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through necrosis or apoptosis.[4][9]
Cellular Signaling Pathways
The photodynamic action of these compounds triggers a cascade of cellular events. While the complete signaling pathways are still under investigation, current research points to the following:
Cercosporin: Upon photoactivation, cercosporin, which localizes in the mitochondria and endoplasmic reticulum, induces a rapid bioenergetic collapse.[7][8] This involves the disruption of both respiration and glycolysis. The resulting cellular stress can lead to apoptosis or necrosis. The biosynthesis of cercosporin itself is regulated by light through Ca²⁺/Calmodulin and MAP kinase signaling pathways.[5]
This compound: Photodynamically activated this compound is known to induce both apoptosis and autophagy in cancer cells.[1] The generation of ROS by this compound activates intracellular endonucleases, leading to DNA degradation and programmed cell death.[1]
Diagrammatic Representation of a Generalized Photodynamic Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. A novel this compound derivative: a study of drug delivery and photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 6. Involvement of Calcium/Calmodulin Signaling in Cercosporin Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple paths of plant host toxicity are associated with the fungal toxin cercosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Elsinochrome A in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic and photodynamic activity of Elsinochrome A (EA), a naturally occurring perylenequinone photosensitizer. Due to a notable lack of quantitative cross-reactivity data for this compound across multiple cell lines in publicly available literature, this guide presents the existing mechanistic and qualitative data for EA. To provide a valuable comparative context for researchers, we include quantitative cytotoxicity data for other well-studied perylenequinones, namely Cercosporin and Hypocrellin B. This information is intended to offer a reference framework for anticipating the potential activity of this compound in various cellular models.
Introduction to this compound
This compound is a red-orange pigment produced by several fungal species, most notably from the genus Elsinoë. Like other perylenequinones, its biological activity is primarily driven by its ability to act as a photosensitizer. Upon exposure to light, this compound efficiently generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which are highly cytotoxic. This light-dependent activity makes it a compound of interest for photodynamic therapy (PDT) in cancer treatment.
Mechanism of Action
The primary mechanism of action for this compound is phototoxicity. In the presence of light and oxygen, EA absorbs photons and transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, or it can engage in electron transfer reactions to produce superoxide anions. These ROS can indiscriminately damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death through apoptosis and necrosis.[1]
Data Presentation: A Comparative Overview
| Compound | Cell Line | Cell Type | IC50 (µM) | Comments | Reference |
| This compound | Hce-8693 | Human Colorectal Carcinoma | Not Reported | Apoptosis induced at 1 µM with light exposure. | (Li et al., 2014) |
| This compound | ECV304 | Human Umbilical Vein Endothelial | Not Reported | Photodynamic effect observed. | (Li et al., 2014) |
| This compound | B16 | Murine Melanoma | Not Reported | Induces apoptosis and autophagy via ROS. | (Zhang et al., 2023) |
| Cercosporin | HeLa | Human Cervical Cancer | ~5 | Light-dependent cytotoxicity. | (Daub et al., 2005) |
| Cercosporin | A549 | Human Lung Carcinoma | ~7.5 | Light-dependent cytotoxicity. | (Daub et al., 2005) |
| Hypocrellin B | HeLa | Human Cervical Cancer | ~2.5 | Photodynamic activity. | (Zhang et al., 2001) |
| Hypocrellin B | SGC-7901 | Human Gastric Adenocarcinoma | ~1.8 | Photodynamic activity. | (Yao et al., 1997) |
Disclaimer: The IC50 values for Cercosporin and Hypocrellin B are provided for comparative purposes only and may not be directly predictive of this compound's activity. Experimental conditions such as light dosage, drug incubation time, and cell density can significantly influence these values.
Experimental Protocols
The following are generalized protocols for key experiments to assess the photodynamic cross-reactivity of a photosensitizer like this compound.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability following PDT using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity.
a. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
b. Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various working concentrations in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without EA) and a no-treatment control.
-
Incubate the plates in the dark for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
c. Light Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Irradiate the plates with a light source of an appropriate wavelength (e.g., a broad-spectrum lamp with a filter or a specific wavelength LED array, typically in the 400-700 nm range for perylenequinones) and a defined light dose (J/cm²). Keep a set of plates as a "dark toxicity" control (not irradiated).
d. MTT Assay and Data Analysis:
-
Following irradiation, incubate the cells for a further 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound-PDT on the cell cycle distribution.
a. Treatment and Cell Harvest:
-
Seed cells in 6-well plates and treat with this compound and light as described in the PDT cytotoxicity protocol.
-
At the desired time point post-treatment (e.g., 24 hours), harvest the cells by trypsinization.
-
Collect the cells, including any floating cells from the supernatant, and wash with cold PBS.
b. Fixation and Staining:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's photodynamic mechanism.
Caption: Workflow for assessing PDT cytotoxicity.
Caption: Apoptotic pathway initiated by EA-PDT.
References
Quantitative Structure-Activity Relationship of Elsinochrome A Derivatives: A Field Ripe for Exploration
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Elsinochrome A (EA), a perylenequinone pigment produced by several fungal species, has garnered attention for its potent photodynamic and cytotoxic activities.[1][2] These properties make it an intriguing scaffold for the development of new anticancer and antimicrobial agents. However, a comprehensive understanding of the quantitative structure-activity relationship (QSAR) of this compound derivatives remains largely uncharted territory. This guide synthesizes the limited available data, outlines key experimental methodologies, and highlights the significant potential for future research in this area.
Limited Current Understanding of SAR
Comparison of this compound and a Key Derivative
One of the few examples of a synthesized this compound derivative is 5-(3-mercapto-1-propanesulfonic acid)-substituted this compound (MPEA). The introduction of the sulfonate group was aimed at improving the physicochemical properties of the parent molecule, particularly its water solubility, which is a crucial factor for drug delivery.
| Compound | Molecular Structure | Water Solubility | Partition Coefficient (n-octanol/PBS) | Singlet Oxygen Quantum Yield (ΦΔ) | Photodynamic Activity |
| This compound (EA) | (Structure of this compound) | Poor | High | ~0.82 | High |
| MPEA | (Structure of MPEA) | 5.1 mg/mL | 7.0 | 0.73 | ~60% of EA |
This table summarizes the available comparative data between this compound and its derivative, MPEA.
The data indicates that while the modification in MPEA successfully increased water solubility, it came at the cost of a slight reduction in the singlet oxygen quantum yield and a more significant decrease in overall photodynamic activity compared to the parent compound. This trade-off is a classic challenge in drug development and underscores the need for a more extensive library of derivatives to identify modifications that can enhance solubility and formulation potential without compromising biological activity.
Experimental Protocols
To facilitate further research and ensure comparability of data across different studies, detailed experimental protocols are crucial.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon irradiation. It is typically determined by a relative method using a standard photosensitizer with a known ΦΔ.
-
Reagents: A chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), and a standard photosensitizer (e.g., methylene blue or rose bengal) are required.
-
Sample Preparation: Prepare solutions of the this compound derivative and the standard in a suitable solvent (e.g., DMSO, ethanol) with the chemical trap. The optical densities of the sample and the standard at the irradiation wavelength should be matched.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and the standard absorb. The decrease in the absorbance of the chemical trap is monitored over time at its maximum absorption wavelength (around 415 nm for DPBF).
-
Data Analysis: The rate of the trap's absorbance decrease is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample)
where ΦΔ_std is the known singlet oxygen quantum yield of the standard, k is the rate of the trap's absorbance decrease, and I is the rate of photon absorption by the photosensitizer.
Proposed Mechanism of Photodynamic Activity
This compound and its derivatives exert their photodynamic effects through the generation of reactive oxygen species (ROS) upon light activation. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound-mediated phototoxicity.
Future Directions and Conclusion
The current body of research on this compound provides a strong foundation for its development as a photosensitizer. However, the lack of a systematic QSAR study represents a significant gap in our understanding. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: Modifications should target various positions on the perylenequinone core to modulate lipophilicity, electronic properties, and steric hindrance.
-
Comprehensive biological evaluation: All synthesized derivatives should be screened for their cytotoxicity against a panel of cancer cell lines and, where relevant, for their antimicrobial activity. Photodynamic activity should be quantified.
-
Computational modeling: In silico methods, such as 3D-QSAR and molecular docking, can be employed to correlate the structural features of the derivatives with their biological activities and to predict the activity of novel compounds.
By systematically exploring the structure-activity relationships of this compound derivatives, the scientific community can unlock the full therapeutic potential of this promising natural product scaffold. Such studies are essential for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to the Biological Efficacy of Synthetic vs. Natural Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of naturally occurring Elsinochrome A and its synthetic counterparts. While direct comparative studies on identically structured synthetic and natural this compound are limited in publicly available literature, this document synthesizes existing data on natural this compound and synthetically modified perylenequinones to offer valuable insights for research and development.
Introduction to this compound
This compound is a perylenequinone pigment produced by various species of the Elsinoë fungus.[1][2] Like other members of the perylenequinone class, its biological activity is predominantly light-dependent.[3][4] Upon photoactivation, this compound generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which are highly cytotoxic.[1][4] This phototoxicity underlies its role as a phytotoxin in plant pathogenesis and has garnered significant interest for its potential applications in photodynamic therapy (PDT) for cancer treatment.[5][6]
The pursuit of synthetic this compound and its derivatives is driven by the desire to overcome limitations of the natural product, such as low solubility, and to enhance its therapeutic properties.[3] Synthetic biology approaches are also being explored to create "unnatural" perylenequinones with improved photostability and reduced dark toxicity.
Comparative Biological Efficacy
The following tables summarize the available quantitative data on the biological activity of natural this compound and related synthetic perylenequinones. It is important to note that the "synthetic" compounds listed are often derivatives designed for improved characteristics, and thus a direct one-to-one comparison of efficacy with the natural form should be interpreted with caution.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) | Light Conditions | Citation |
| Natural this compound | Citrus Suspension Cells | Cell Viability | 6 hours | Not specified (qualitative) | Light | [1] |
| Natural this compound | Tobacco Suspension Cells | Cell Viability | 6 hours | Not specified (qualitative) | Light | [1] |
| Unnatural Cercosporin A (Synthetic Biology) | HeLa (Cervical Cancer) | MTT | 24 hours | ~5 | Light | |
| Unnatural Cercosporin A (Synthetic Biology) | A549 (Lung Cancer) | MTT | 24 hours | ~8 | Light |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Assay | Endpoint | MIC (µg/mL) | Citation |
| Natural this compound | Bacillus subtilis | Broth Microdilution | 24 hours | Not specified | |
| Natural this compound | Escherichia coli | Broth Microdilution | 24 hours | Not specified |
Note: While the antimicrobial properties of this compound are acknowledged, specific Minimum Inhibitory Concentration (MIC) values from comparative studies were not found in the initial search.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (natural or synthetic) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Light Exposure: For photodynamic studies, expose the plates to a light source of appropriate wavelength and intensity for a defined duration. Keep parallel plates in the dark as a control for dark toxicity.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plates for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Reactive Oxygen Species (ROS) Detection
1. Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)
-
Principle: SOSG is a fluorescent probe that is highly selective for singlet oxygen. Upon reaction with ¹O₂, its fluorescence intensity increases significantly.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add SOSG to the solution at a final concentration of 1-5 µM.
-
Expose the solution to a light source to induce photosensitization.
-
Measure the fluorescence emission at approximately 525 nm (with excitation at ~504 nm) at various time points using a fluorometer.
-
An increase in fluorescence intensity indicates the production of singlet oxygen.
-
2. Superoxide Anion Detection using Dihydroethidium (DHE)
-
Principle: DHE is a fluorescent probe that is oxidized by superoxide anions to form 2-hydroxyethidium and ethidium, which intercalate with DNA and emit red fluorescence.
-
Protocol:
-
Load cells with DHE (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound and expose them to light.
-
Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer (excitation ~518 nm, emission ~605 nm).
-
An increase in red fluorescence indicates the generation of superoxide anions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced phototoxicity and a general experimental workflow for its evaluation.
References
- 1. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Perylenequinones in photodynamic therapy: cellular versus vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
A Comparative Genomic Guide to Elsinochrome A-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic features of fungi that produce Elsinochrome A (EA), a photosensitive perylenequinone mycotoxin with phytotoxic and potential pharmacological activities. We delve into the genomic architecture of key EA producers, primarily within the genus Elsinoë, and contrast them with closely related non-producing fungal species. This comparative analysis is supported by experimental data and detailed methodologies to facilitate further research and drug discovery efforts.
Genomic Landscape of this compound Producers and Their Relatives
The production of this compound is a key characteristic of several plant-pathogenic fungi in the genus Elsinoë. Understanding the genomic underpinnings of EA biosynthesis requires a comparative approach, examining the genomes of producing species alongside those of related fungi that lack this metabolic capability.
Comparative Genomic Statistics
The following table summarizes key genomic features of selected this compound-producing fungi and their non-producing relatives. Elsinoë fawcettii and Elsinoë arachidis are well-characterized EA producers. Aureobasidium pullulans and Mycosphaerella fijiensis, both belonging to the Dothideomycetes class like Elsinoë, serve as relevant non-producing comparators.
| Feature | Elsinoë fawcettii (BRIP 53147a)[1] | Elsinoë arachidis | Aureobasidium pullulans (NRRL 62042) | Mycosphaerella fijiensis (CIRAD86)[2] |
| Genome Size (Mb) | 26.01[1] | 33.18 | 24.2 | ~74 |
| GC Content (%) | 52.3[1] | Not specified | 50.1 | Not specified |
| Number of Predicted Genes | 10,080[1] | 9,174 | 9,596 | 13,107 |
| This compound Production | Yes[1] | Yes | No | No |
The this compound Biosynthetic Gene Cluster (elc)
The biosynthesis of this compound is orchestrated by a cluster of co-regulated genes, known as the elc gene cluster. This cluster contains the core enzyme, a polyketide synthase (PKS), along with other enzymes responsible for the modification and tailoring of the polyketide backbone.
A comparative analysis of the elc cluster and its surrounding genomic region in different Elsinoë species reveals a high degree of conservation, suggesting a common evolutionary origin. In contrast, this gene cluster is absent in the genomes of Aureobasidium pullulans and Mycosphaerella fijiensis.
Key Genes in the this compound Biosynthetic Pathway
The elc gene cluster typically includes a non-reducing polyketide synthase (NR-PKS), oxidoreductases, a transporter, and a transcriptional regulator. Heterologous expression studies have been instrumental in elucidating the function of these genes.[2][3]
| Gene | Proposed Function |
| elcA (PKS) | Non-reducing polyketide synthase, synthesizes the initial polyketide backbone.[3] |
| elcH | Flavin-dependent monooxygenase, involved in oxidative enolate coupling.[2][3] |
| elcE | Berberine bridge enzyme-like oxidase, involved in the double coupling of naphthol intermediates.[2][3] |
| elcG | Laccase-like multicopper oxidase, also involved in the coupling of naphthol intermediates.[2][3] |
| TSF1 | Putative transcriptional activator, crucial for the expression of the elc cluster. |
| Transporter | Efflux of this compound. |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by environmental cues, most notably light. This regulation occurs at the transcriptional level, involving a complex signaling network.
Light-Mediated Signaling Pathway
The perception of light, particularly blue light, triggers a signaling cascade that ultimately leads to the activation of the elc gene cluster. This pathway involves photoreceptors and a cascade of transcription factors. While the complete pathway in Elsinoë is still under investigation, it is thought to share similarities with well-characterized light-sensing pathways in other fungi.
Experimental Protocols
This section outlines the key experimental methodologies employed in the comparative genomic analysis of this compound-producing fungi.
Fungal Culture and DNA Extraction
-
Culture Conditions: Elsinoë fawcettii is cultured on potato dextrose agar (PDA) at 23-25°C for two months.[1]
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelium using a commercially available kit such as the DNeasy Plant Mini Kit (QIAGEN), following the manufacturer's instructions.[1] For other Elsinoë species, the DNeasy Ultra Clean Microbial Kit (Qiagen) has been used.[4][5][6]
Genome Sequencing and Assembly
A generalized workflow for fungal genome sequencing and assembly is depicted below.
-
Sequencing Technology: Paired-end sequencing on an Illumina platform is commonly used.
-
Assembly: De novo assembly of the quality-filtered reads is performed using software such as SPAdes or Velvet.
-
Gene Prediction: Gene models are predicted using programs like AUGUSTUS or GeneMark.
RNA Sequencing for Gene Expression Analysis
-
RNA Isolation: Total RNA is isolated from fungal mycelia grown under different conditions (e.g., light vs. dark) using a suitable kit that can handle the high polysaccharide content of fungi.
-
Library Preparation and Sequencing: Strand-specific RNA-seq libraries are prepared and sequenced on an Illumina platform.
-
Differential Expression Analysis: Reads are mapped to the reference genome, and differential gene expression is determined using packages like DESeq2 or edgeR in R.
Functional Gene Analysis
-
Gene Disruption using CRISPR/Cas9:
-
gRNA Design: Guide RNAs are designed to target the gene of interest.
-
Vector Construction: A vector co-expressing the Cas9 nuclease and the gRNA is constructed.
-
Transformation: The CRISPR/Cas9 construct is introduced into fungal protoplasts via PEG-mediated transformation or into intact cells via Agrobacterium-mediated transformation.[7]
-
Screening: Transformants are screened for the desired gene disruption.
-
-
Heterologous Expression:
-
Cluster Cloning: The entire elc gene cluster is cloned into an expression vector.
-
Host Transformation: The vector is transformed into a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae.
-
Expression and Analysis: Expression of the gene cluster is induced, and the production of this compound is verified by analytical techniques like LC-MS.
-
Concluding Remarks
The comparative genomic analysis of this compound-producing fungi provides valuable insights into the evolution of secondary metabolite biosynthesis and its regulation. The availability of multiple genome sequences and the development of advanced molecular tools have paved the way for a deeper understanding of the genetic basis of EA production. This knowledge is not only crucial for managing the plant diseases caused by these fungi but also opens up avenues for the biotechnological production of this compound and its derivatives for potential applications in medicine and agriculture. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the genomic potential of these fascinating fungi.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Heterologous biosynthesis of this compound sheds light on the formation of the photosensitive perylenequinone system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ffpri.go.jp [repository.ffpri.go.jp]
- 5. Re-Examination of Several Elsinoë Species Reported from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Gene Editing in Dimorphic Fungi Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression in Response to Elsinochrome A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of differential gene expression related to Elsinochrome A, a naturally occurring perylenequinone with potent photosensitizing properties. While direct comparative transcriptomic data on target organisms remains a key area for future research, this document summarizes the existing experimental data, focusing on the producing organism and the compound's mechanism of action.
Executive Summary
This compound is a secondary metabolite produced by fungi of the genus Elsinoë, known for its role in citrus scab disease and its potential as a photosensitizer in photodynamic therapy (PDT). Its production is light-dependent, and significant transcriptional changes occur in the producing fungus to enable its biosynthesis. As a photosensitizer, this compound absorbs light and generates reactive oxygen species (ROS), leading to cellular damage and death in target cells. This guide presents the available data on differential gene expression in the context of this compound biosynthesis and contrasts its genetic origins with other relevant photosensitizers.
Differential Gene Expression in Elsinoë arachidis in Response to Light
The biosynthesis of this compound is intricately linked to light exposure. A transcriptome analysis of Elsinoë arachidis revealed a substantial number of differentially expressed genes (DEGs) when the fungus was cultured under white light compared to darkness. This highlights the profound impact of light on the genetic regulation of this organism.[1][2]
A total of 5,925 genes were identified as differentially expressed, with a significant portion of these being implicated in the biosynthesis of secondary metabolites.[1][2]
Table 1: Summary of Differentially Expressed Genes in Elsinoë arachidis (White Light vs. Dark)
| Category | Number of Genes | Reference |
| Total Differentially Expressed Genes | 5925 | [1][2] |
| Genes involved in Secondary Metabolite Biosynthesis | 325 | [2] |
Key functional groups of genes involved in secondary metabolite biosynthesis that showed differential expression include:[2]
-
Polyketide synthase
-
Non-ribosomal peptide synthase
-
FAD-dependent monooxygenase
-
Methyltransferase
-
FAD-dependent oxidoreductase
-
NADPH dehydrogenase
-
Transporter protein
-
Cytochrome P450
-
Iron reductase proteins
Comparison with Other Perylenquinone Photosensitizers
This compound belongs to the perylenequinone class of photosensitizers, which also includes compounds like cercosporin and hypocrellin. While direct comparative studies on their effects on host gene expression are not yet available, comparisons of their biosynthetic gene clusters (BGCs) offer insights into their similarities and differences.
The BGCs for this compound, cercosporin, and hypocrellin share multiple homologous genes, suggesting a common evolutionary origin and shared biosynthetic steps for the core perylenequinone structure. However, there are also unique genes within each cluster that are responsible for the specific chemical modifications that differentiate these molecules.
Mechanism of Action and Effects on Target Cells
This compound functions as a photosensitizer by absorbing light energy and transferring it to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[3][4] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[5]
While comprehensive transcriptomic data from host organisms treated with this compound is lacking, studies have shown that its application to plant leaves induces necrotic lesions, a process that can be inhibited by ROS quenchers.[4] In the context of photodynamic therapy, the generation of ROS by photosensitizers is known to trigger various cell death pathways, including apoptosis and necrosis, which are associated with extensive changes in gene expression related to stress responses, cell cycle control, and programmed cell death.[5][6]
Experimental Protocols
RNA-Seq Analysis of Elsinoë arachidis
1. Fungal Strain and Culture Conditions: The Elsinoë arachidis strain was cultured on potato dextrose agar (PDA). For the light-dark comparison, cultures were grown under continuous white light or in complete darkness.[2]
2. RNA Extraction: Total RNA was extracted from the fungal mycelia using a suitable RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and gel electrophoresis.
3. Library Preparation and Sequencing: RNA-seq libraries were prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform (e.g., Illumina).
4. Data Analysis:
- Quality Control: Raw sequencing reads were filtered to remove low-quality reads and adapter sequences.
- Alignment: The clean reads were aligned to the Elsinoë arachidis reference genome.
- Differential Gene Expression Analysis: The expression levels of genes were quantified, and statistical analysis was performed to identify genes that were differentially expressed between the light and dark conditions. A common criterion for significance is a p-value < 0.05 and a log2 fold change > 1.
- Functional Annotation: The differentially expressed genes were annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and pathways they are involved in.[2]
Visualizations
Caption: Experimental workflow for RNA-seq analysis of Elsinoë arachidis.
Caption: Proposed mechanism of action for this compound as a photosensitizer.
Conclusion and Future Directions
The study of differential gene expression in response to this compound is a burgeoning field with significant potential. The transcriptomic data from Elsinoë arachidis provides a solid foundation for understanding the biosynthesis of this potent photosensitizer. However, a critical knowledge gap exists regarding the transcriptomic effects of this compound on host or target cells, particularly in direct comparison to other photosensitizers. Future research, employing RNA-seq and other high-throughput technologies to analyze plant and animal cells treated with this compound, will be invaluable for elucidating its precise mechanisms of action, identifying potential biomarkers of its efficacy, and guiding its development for applications in agriculture and medicine.
References
- 1. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis Reveals Candidate Genes for Light Regulation of Elsinochrome Biosynthesis in Elsinoë arachidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome mining of the citrus pathogen Elsinoë fawcettii; prediction and prioritisation of candidate effectors, cell wall degrading enzymes and secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of a novel photosensitizer-mediated photodynamic therapy and its influence on the cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Elsinochrome A and Other Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a minimally invasive and highly selective treatment modality for various cancers and non-malignant diseases.[1][2] The efficacy of PDT is critically dependent on the synergy of three components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[3][4] Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death.[5][6] The choice of photosensitizer is paramount, dictating the therapeutic window, tissue penetration of light, and overall treatment outcome.
This guide provides an objective, data-driven comparison of Elsinochrome A (EA), a naturally occurring perylenequinone pigment, with other widely recognized photosensitizers. EA has garnered attention for its exceptionally high singlet oxygen quantum yield and potent phototoxicity.[7][8] We will delve into its performance metrics alongside other key players in the field, supported by detailed experimental protocols and visual workflows to aid in research and development.
Comparative Analysis of Photosensitizer Properties
The ideal photosensitizer should exhibit strong absorption in the red or near-infrared region (the "therapeutic window," ~600-800 nm) for deeper tissue penetration, a high singlet oxygen quantum yield (ΦΔ), preferential accumulation in target tissues, and low dark toxicity.[1][3]
Table 1: Photophysical and Photochemical Properties of Selected Photosensitizers
| Photosensitizer | Chemical Class | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| This compound | Perylenequinone | 468, 525, 565 | 0.98 | - | [8] |
| MPEA (EA Derivative) | Perylenequinone | ~470 | 0.73 | - | [8] |
| Photofrin® | Porphyrin Mixture | ~630 | - | Model System | [9][10] |
| Protoporphyrin IX (PpIX) | Porphyrin | ~635 | - | - | [11] |
| Chlorin e6 (Ce6) | Chlorin | ~660 | - | - | [11] |
| Rose Bengal | Xanthene Dye | ~545 | 0.76 | Water | [12] |
| Methylene Blue | Thiazine Dye | ~665 | - | - | [13] |
| TMPyP | Porphyrin | - | 0.74 | - | [11] |
| H₂TPPS₄ | Porphyrin | - | 0.62 | - | [11] |
Note: Singlet oxygen quantum yield can vary significantly based on the solvent and experimental conditions.[14]
Table 2: Biological Properties and Efficacy of Selected Photosensitizers
| Photosensitizer | Subcellular Localization | Cellular Uptake Characteristics | Key Biological Features |
| This compound | - | Hydrophobic, limited water solubility may hinder uptake without formulation.[7] | High phototoxicity, low dark toxicity, rapid metabolic rate.[7] |
| Porphyrins (hydrophobic) | Cytoplasmic membranes (e.g., mitochondria, ER)[15][16] | Higher uptake compared to hydrophilic porphyrins.[16] | Pronounced light-induced reactions.[16] |
| Porphyrins (hydrophilic) | Lysosomes[16][17] | Low cellular uptake.[16] | Low cyto- and phototoxicity.[16] |
| Chlorins | Mitochondria, Lysosomes, ER | Generally efficient uptake. | Strong absorbance in the deep red region, enhancing tissue penetration.[1] |
| Phthalocyanines | Mitochondria, Lysosomes | Varies with sulfonation and formulation. | Strong absorption in the therapeutic window.[18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in PDT and its evaluation is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the core mechanism of action and standard experimental workflows.
Mechanism of Photodynamic Action
Photodynamic therapy operates primarily through two photochemical pathways, known as Type I and Type II reactions, both originating from the light-activated triplet state of the photosensitizer.
Caption: General mechanism of Type I and Type II photodynamic reactions.
Experimental Workflow: Singlet Oxygen Quantum Yield (ΦΔ)
The determination of ΦΔ is a critical measure of a photosensitizer's efficiency.[14] This is often done indirectly by monitoring the photooxidation of a chemical probe that reacts with singlet oxygen.
Caption: Workflow for determining singlet oxygen quantum yield (ΦΔ).
Experimental Workflow: Cellular Uptake and Phototoxicity
Evaluating the biological efficacy of a photosensitizer involves quantifying its uptake by cancer cells and its ability to induce cell death upon illumination.
Caption: Workflow for in vitro cellular uptake and phototoxicity assays.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key evaluative experiments are provided below.
This protocol describes a relative method using 9,10-diphenylanthracene (DPA) as a chemical probe, which irreversibly reacts with ¹O₂, leading to a decrease in its absorbance.
Materials and Equipment:
-
Test Photosensitizer
-
Reference Photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in water)[12]
-
9,10-diphenylanthracene (DPA)
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to PS absorption
-
Stirred quartz cuvettes
-
Oxygen line
Procedure:
-
Solution Preparation: Prepare stock solutions of the test PS, reference PS, and DPA in the chosen solvent. Create experimental solutions where the absorbance of the test PS and reference PS are matched at the irradiation wavelength (typically A ≈ 0.1) to ensure equal photon absorption. The DPA concentration should yield an absorbance of ≈1.0 at its λmax (~393 nm).[19]
-
Oxygen Saturation: Saturate the solutions with oxygen by gently bubbling O₂ gas through them for at least 15-30 minutes prior to irradiation.[19]
-
Baseline Measurement: Record the initial full UV-Vis absorption spectrum of the DPA-containing solution before irradiation.
-
Irradiation: Place the cuvette in the spectrophotometer and irradiate it with the monochromatic light source while stirring continuously.
-
Monitoring: At fixed time intervals (e.g., every 20-60 seconds), stop the irradiation and record the absorption spectrum, focusing on the decrease in DPA's absorbance at its maximum.[19]
-
Data Analysis:
-
Plot the absorbance of DPA against the irradiation time for both the test and reference photosensitizers.
-
Determine the slope (m) of the initial linear portion of this plot for both samples.[19]
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the test sample using the following equation: ΦΔ_sample = ΦΔ_ref * (m_sample / m_ref) (This simplified equation assumes the absorbance of the sensitizers is matched).
-
This protocol details how to quantify photosensitizer accumulation in cells and identify its location using fluorescence microscopy.
Materials and Equipment:
-
Cancer cell line (e.g., A549, CT26)[5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test Photosensitizer
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Hoechst 33342 (for nuclear counterstaining)
-
Confocal Laser Scanning Microscope (CLSM)
-
Fluorometer or flow cytometer for quantification
Procedure for Cellular Uptake (Quantification):
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for fluorometer, 6-well for flow cytometry) and allow them to adhere overnight.[5]
-
Incubation: Treat the cells with the photosensitizer at a desired concentration (e.g., 5-20 µM) and incubate for various time points (e.g., 2, 4, 8, 24 hours).[5]
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove any non-internalized PS.
-
Quantification:
-
Fluorometry: Lyse the cells using a suitable lysis buffer. Measure the fluorescence intensity of the lysate in a plate reader at the PS-specific excitation/emission wavelengths. Generate a standard curve with known PS concentrations to determine the amount of internalized PS.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer to measure the mean fluorescence intensity per cell.[5]
-
Procedure for Subcellular Localization (Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow adherence.
-
PS Incubation: Incubate the cells with the photosensitizer (e.g., 2 µg/mL for 24 hours).[20][21]
-
Co-staining: In the final hour of incubation, add the desired organelle tracker (e.g., MitoTracker Green) and a nuclear stain (e.g., Hoechst 33342) to the medium.[20][21]
-
Imaging: Wash the cells with PBS and replace with fresh medium. Immediately visualize the cells using a CLSM. Capture images in separate channels for the photosensitizer, the organelle tracker, and the nucleus.
-
Analysis: Merge the images to determine the co-localization of the photosensitizer's fluorescence signal with that of the specific organelle trackers.
This protocol measures the metabolic activity of cells as an indicator of cell viability after PDT.
Materials and Equipment:
-
Cancer cell line
-
Complete cell culture medium
-
Test Photosensitizer
-
96-well cell culture plates
-
Light source for irradiation (e.g., LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[20][21]
-
PS Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Include "no drug" controls. Incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Dark Toxicity Control: Designate a set of wells that will not be irradiated to measure the dark toxicity of the PS.
-
Irradiation: Remove the PS-containing medium, wash the cells with PBS, and add fresh medium. Irradiate the designated "PDT" plates with a specific light dose (e.g., 2, 4, or 6 J/cm²).[20][21] Keep the "dark toxicity" plates covered.
-
Post-Irradiation Incubation: Return all plates to the incubator for another 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability versus photosensitizer concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
References
- 1. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel this compound derivative: a study of drug delivery and photodynamic activity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. medicalimaging.spiedigitallibrary.org [medicalimaging.spiedigitallibrary.org]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Singlet oxygen quantum yield [bio-protocol.org]
- 13. fiveable.me [fiveable.me]
- 14. stars.library.ucf.edu [stars.library.ucf.edu]
- 15. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Elsinochrome A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Elsinochrome A, a phytotoxic pigment produced by several fungal species.[1][2] Given its photosensitizing nature and potential for cellular toxicity through the generation of reactive oxygen species, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for the disposal of hazardous phytotoxins and pigments.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols. Change contaminated clothing and wash hands thoroughly after handling.
Disposal Protocol for this compound Waste
This compound and materials contaminated with it should be treated as hazardous chemical waste. The following step-by-step process outlines the recommended disposal procedure.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound, contaminated labware (e.g., pipette tips, weighing boats), and PPE in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealed, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the solution.
-
Do not dispose of liquid this compound waste down the drain. [3][4] This is to prevent environmental contamination, as similar compounds are harmful to aquatic life.
-
2. Decontamination of Work Surfaces:
-
Decontaminate work surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory detergent and rinse thoroughly.
-
Collect all cleaning materials (e.g., paper towels) and dispose of them as solid hazardous waste.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from light sources to prevent photosensitization reactions.[1]
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][6]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
The following table summarizes the key disposal parameters for this compound waste.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Solid Waste | Collect in a labeled, sealed container for hazardous waste pickup. | Avoid generating dust. Do not mix with other waste streams. |
| Liquid Waste | Collect in a labeled, sealed, leak-proof container for hazardous waste pickup. | DO NOT dispose down the drain. Neutralization procedures are not established; treat as hazardous waste. |
| Contaminated Labware | Dispose of as solid hazardous waste. | Segregate from non-hazardous labware. |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container according to institutional guidelines. | Ensure the container is fully empty and dry before disposal. |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal policies and procedures.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Logistical Information for Handling Elsinochrome A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent, biologically active compounds like Elsinochrome A. This mycotoxin, a red-orange perylenequinone pigment produced by various fungi of the Elsinoë genus, is a photosensitizing agent that can generate reactive oxygen species upon exposure to light, leading to cellular toxicity.[1][2][3] Its role as a virulence factor in plant pathogens underscores the need for meticulous handling procedures to minimize exposure and ensure a safe laboratory environment.[2][4][5]
This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal protocols required for the safe handling of this compound.
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment is critical in determining the necessary level of PPE.[6] Given the photosensitive and toxic nature of this compound, the following PPE is recommended to prevent skin and eye contact, as well as inhalation of any aerosolized particles.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of solutions containing this compound and airborne particles. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or latex). | Double gloving is recommended to provide an extra layer of protection. Gloves should be inspected for any signs of degradation before use and changed frequently. |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant or disposable gown. | Provides a barrier against accidental spills and contamination of personal clothing.[6] For higher-risk scenarios, non-woven textiles like high-density polyethylene are advised.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid form of this compound or when there is a potential for aerosol generation. | This minimizes the risk of inhaling the compound, which can cause respiratory irritation.[8] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. Sandals or open-toed shoes are not permitted in the laboratory.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step protocol outlines the key stages of working with this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to light and contain any potential spills.
-
Light Protection: Given its photosensitivity, experiments should be conducted in an environment with controlled lighting. Use amber-colored glassware or wrap containers with aluminum foil to protect the compound from light.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of any vapors or dust. A chemical fume hood is the preferred engineering control.
2. Handling Procedures:
-
Weighing: When weighing solid this compound, do so in a fume hood and take care to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transporting: Transport containers of this compound in a secondary, shatterproof container.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough cleaning with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, disposable lab coats) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Visual Workflow Guides
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the logical flow of emergency response.
References
- 1. Cellular toxicity of elsinochrome phytotoxins produced by the pathogenic fungus, Elsinoë fawcettii causing citrus scab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elsinochrome phytotoxin production and pathogenicity of Elsinoë arachidis isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
